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Amino(fluoro)phosphinate

Cat. No.: B3022013
CAS No.: 7226-70-2
M. Wt: 97.994 g/mol
InChI Key: DJFNPHVLDVMZNG-UHFFFAOYSA-M
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Description

Contextualization within Organophosphorus Chemistry and Fluorine Chemistry

Amino(fluoro)phosphinates are a class of organophosphorus compounds, which are defined by the presence of a direct carbon-to-phosphorus (C-P) bond. This C-P bond is a key feature that distinguishes phosphinates and the related phosphonates from phosphates, which contain a more labile phosphorus-oxygen-carbon (P-O-C) linkage. frontiersin.org The inherent stability of the C-P bond towards enzymatic and chemical hydrolysis is a fundamental principle guiding their use in research. frontiersin.org The history of organophosphorus chemistry dates back to the 19th century, with significant developments in the 20th century leading to a wide range of applications, from industrial reagents to highly toxic chemical nerve agents. mdpi.com Compounds like methylphosphonic acid dichloride were first synthesized in the 1870s, laying the groundwork for the creation of molecules with a direct carbon-phosphorus bond. mdpi.com

The incorporation of fluorine into these organophosphorus structures introduces another layer of chemical complexity and utility. Fluorine chemistry has become a cornerstone of modern pharmaceutical and materials research. researchgate.net The fluorine atom, despite being similar in size to a hydrogen atom (van der Waal's radii of 1.35 Å and 1.2 Å, respectively), is the most electronegative element, creating a highly polarized and exceptionally strong C-F bond. u-tokyo.ac.jpsci-hub.se This substitution can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and conformational preferences. researchgate.netsci-hub.seresearchgate.net The strategic placement of fluorine can lead to improved pharmacokinetics and greater stability against oxidative metabolism. researchgate.net The convergence of these two chemical domains allows for the design of amino(fluoro)phosphinates that combine the structural stability of the phosphinate core with the modulatory effects of fluorine.

Evolution of Research in Fluorinated Aminophosphonates and Phosphinates

Research into fluorinated analogues of aminophosphonic and aminophosphinic acids began to gain significant momentum in the late 1980s, pioneered by the work of Valery Kukhar and his research group. researchgate.netresearchgate.net This initial work focused on fluorine-containing mimics of amino acids with potential pharmaceutical value. researchgate.net The evolution of this research field has progressed from the synthesis of simple racemic mixtures to the development of sophisticated stereochemically directed methods to produce these compounds in an enantiomerically pure form. researchgate.netresearchgate.net

Over the past few decades, the development of suitable synthetic methodologies for preparing fluorinated aminophosphonates and their derivatives has been a topic of intense interest due to their important biological applications. researchgate.net A mini-review of the literature since late 2012 highlights significant advances in the synthesis and application of α-monofluoro-, α,α-difluoro-, and trifluoromethyl aminophosphonate derivatives. tandfonline.com

Key advancements in synthetic strategies include:

Catalytic Enantioselective Methods : Significant progress has been made in the asymmetric synthesis of acyclic fluorinated aminophosphonates. researchgate.net This includes the catalytic enantioselective reduction of fluorinated alpha-iminophosphonates and the addition of alkyl phosphites to fluorinated imines. researchgate.net

Diastereoselective Additions : The use of chiral fluorinated imines in diastereoselective addition reactions with alkyl phosphites has become a valuable tool. researchgate.net

Metal-Catalyzed Reactions : A new efficient method for accessing CF3-substituted cyclic alpha-aminophosphonates has been developed using metal-catalyzed carbene transfer reactions. researchgate.net

Organocatalysis : Chiral organocatalysts, such as those based on pyrrolidine (B122466) or saccharide-derived thiourea, have been successfully employed in the asymmetric synthesis of optically active α-aminophosphonates under mild conditions. mdpi.com

This progression reflects a broader trend in organic chemistry towards greater precision and efficiency in constructing complex, chiral molecules for specific applications.

Table 1: Evolution of Synthetic Methodologies for Fluorinated Aminophosphonates

EraKey DevelopmentDescriptionSignificance
Late 1980s - 1990sInitial Racemic SynthesesFocus on creating racemic mixtures of fluorine-containing amino acid mimetics. researchgate.netresearchgate.netEstablished the foundation and initial biological interest in the compound class.
2000s - 2010sAsymmetric SynthesisDevelopment of catalytic enantioselective and diastereoselective methods. researchgate.nettandfonline.comAllowed for the production of specific stereoisomers, crucial for studying biological activity.
2010s - PresentAdvanced Catalysis & OrganocatalysisUse of novel metal catalysts and chiral organocatalysts for highly selective transformations under mild conditions. researchgate.netmdpi.comImproved efficiency, yield, and enantiomeric purity, broadening the scope of accessible structures.

Significance as Bioisosteres in Research Design

A primary driver for the continued interest in amino(fluoro)phosphinates is their role as bioisosteres in research, particularly in drug design. frontiersin.org Bioisosterism is a strategy used in medicinal chemistry to switch atoms or groups of atoms within a biologically active molecule for other atoms or groups with similar physicochemical properties. nih.gov This approach is used to enhance potency, modulate selectivity, improve metabolic stability, or reduce toxicity. researchgate.netnih.gov

The amino(fluoro)phosphinate scaffold contains multiple components that serve as effective bioisosteres:

The Phosphinate/Phosphonate (B1237965) Group : The tetrahedral phosphonate group (R-PO₃H₂) is widely recognized as a bioisosteric replacement for the planar carboxylic acid group (R-COOH). researchgate.net It is also an effective, non-hydrolyzable mimic of the phosphate (B84403) group, making these compounds valuable tools for designing inhibitors of enzymes that process phosphate substrates, such as farnesyl pyrophosphate synthase. frontiersin.orgresearchgate.net Furthermore, this moiety can mimic the tetrahedral transition state of amide and ester hydrolysis, making it a powerful motif for designing transition-state inhibitors of proteases and hydrolases. frontiersin.org

The Fluorine Atom : Fluorine is a classic bioisostere of the hydrogen atom due to their similar sizes. u-tokyo.ac.jp However, its extreme electronegativity allows it to act as a "super-hydrogen," profoundly influencing the electronic environment of the molecule. sci-hub.senih.gov This can enhance binding affinity with target proteins, improve selectivity, and block sites of metabolic oxidation, thereby increasing the compound's stability and bioavailability. researchgate.netresearchgate.net For example, difluoromethylphosphonates are considered superior bioisosteres of phosphate groups compared to non-fluorinated phosphonates due to their closer match in terms of pKa, geometry, and polarity. researchgate.net

The combination of these features makes amino(fluoro)phosphinates versatile tools in drug discovery. For instance, fluorinated aminophosphonates have been investigated as potential inhibitors for enzymes like cathepsin C, demonstrating their potential as therapeutic agents. researchgate.net The strategic introduction of fluorine can also enhance the anticancer activity of aminomethylene bisphosphonates. bohrium.com This ability to fine-tune molecular properties through bioisosteric replacement ensures that amino(fluoro)phosphinates will remain a subject of intense research. researchgate.net

Table 2: Bioisosteric Roles of the this compound Moiety

Structural FeatureMimicsRationaleApplication in Research Design
Phosphinate/Phosphonate GroupCarboxylic Acid / Phosphate / Transition StateTetrahedral geometry, similar pKa, and resistance to hydrolysis. frontiersin.orgresearchgate.netDesigning enzyme inhibitors (proteases, synthases) and analogues of amino acids and peptides. frontiersin.orgresearchgate.net
Fluorine AtomHydrogen AtomSimilar steric size but vastly different electronic properties. u-tokyo.ac.jpnih.govEnhancing binding affinity, improving metabolic stability, and modulating physicochemical properties like lipophilicity and pKa. researchgate.netresearchgate.net
Difluoromethyl Group (CF₂)Oxygen Atom / Phosphate GroupConsidered an excellent mimic of the phosphate group in terms of pKa, geometry, and polarity. researchgate.netCreating non-hydrolyzable phosphate analogues for studying enzymes in phosphate metabolism. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula FH2NO2P- B3022013 Amino(fluoro)phosphinate CAS No. 7226-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

amino(fluoro)phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH3NO2P/c1-5(2,3)4/h(H3,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFNPHVLDVMZNG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NP(=O)([O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FH2NO2P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412387
Record name amino(fluoro)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.994 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7226-70-2
Record name amino(fluoro)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Amino Fluoro Phosphinate Compounds

Classical Approaches in Amino(fluoro)phosphinate Synthesis

Traditional methods for forming the core structure of amino(fluoro)phosphinates often rely on robust, one-pot procedures or the sequential addition of reactants to build the target molecule.

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates and their phosphinate analogues. wikipedia.orgorganic-chemistry.org This three-component condensation involves a carbonyl compound, an amine, and a P-H species, such as an H-phosphinate. wikipedia.orgorganic-chemistry.org The reaction typically proceeds through the in-situ formation of an imine (Schiff base) from the amine and carbonyl, followed by the nucleophilic addition of the P-H compound across the C=N double bond. core.ac.uk

The versatility of this reaction allows for the incorporation of fluorine by using fluorinated starting materials. A key example is the use of (trifluoromethyl)phosphinic acid in a one-pot, Mannich-type reaction with dibenzylamine (B1670424) and various aldehydes. beilstein-journals.org This approach directly installs the trifluoromethyl group onto the phosphorus atom, yielding (1-aminoalkyl)(trifluoromethyl)phosphinic acids after a subsequent deprotection step. beilstein-journals.org The reaction is typically conducted in water at elevated temperatures. beilstein-journals.org

Table 1: Synthesis of (Trifluoromethyl)phosphinic Acid Derivatives via Kabachnik-Fields Reaction beilstein-journals.org This table showcases the synthesis of N-dibenzyl protected phosphinic acids from (trifluoromethyl)phosphinic acid, dibenzylamine, and various aldehydes.

Aldehyde Product Isolated Yield
Formaldehyde (Dibenzylamino)methylphosphinic acid 52%
Benzaldehyde Amino(phenyl)methylphosphinic acid 28%

Note: The products listed are the intermediate N-dibenzyl compounds, which are subsequently deprotected via hydrogenation to yield the final amino acids.

Catalysts are often employed to accelerate the reaction. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and protic acids like methanesulfonic acid (MSA) have proven effective, even with fluorinated substrates like fluoro-anilines or fluoro-aldehydes. core.ac.uktandfonline.com

A related classical approach is the direct addition of a P-H nucleophile to a pre-formed imine, a reaction often referred to as a Pudovik reaction. core.ac.uk This two-component method provides greater control over the reaction sequence. For the synthesis of amino(fluoro)phosphinates, this involves either an H-phosphinate adding to a fluorinated imine or a fluorinated H-phosphinate adding to a non-fluorinated imine.

Significant progress has been made in the diastereoselective addition of P-H compounds to chiral fluorinated imines. researchgate.net For instance, the addition of ethyl (difluoromethyl)phosphinate to various Schiff bases serves as a direct route to α-amino-(difluoromethyl)phosphinic acids. beilstein-journals.org Similarly, (trifluoromethyl)phosphinic acid can be added to imines to generate the corresponding fluorinated aminophosphinic acids. beilstein-journals.org The use of chiral auxiliaries on the imine, such as N-tert-butanesulfinyl groups, allows for highly diastereoselective additions, providing a pathway to enantiomerically pure trifluoromethylated α- and β-aminophosphonic acids and their phosphinate analogues. bioorganica.com.ua

Table 2: Synthesis of Amino(fluoro)phosphinates via Addition to C=N and C=C Bonds beilstein-journals.org This table illustrates the nucleophilic addition of fluorinated P-H compounds to various substrates containing C=N or activated C=C double bonds.

P-H Reagent Substrate Resulting Product Class
CF₃(H)P(O)OH Schiff Bases (from aldehydes/amines) (1-Aminoalkyl)(trifluoromethyl)phosphinic acids
CHF₂(H)P(O)OEt Schiff Bases (from aldehydes/amines) Ethyl (1-aminoalkyl)(difluoromethyl)phosphinates
CF₃(H)P(O)OH Diethyl (acetylamino)methylidenemalonate (2-Amino-1-carboxyethyl)(trifluoromethyl)phosphinic acid (Aspartic Acid Analogue)

Modern Catalytic Strategies in this compound Synthesis

Modern synthetic efforts are largely directed towards catalytic methods that offer higher efficiency, selectivity, and access to chiral compounds. These strategies include both metal-based and organic catalysts.

Transition metal catalysis offers powerful tools for forming C-P bonds and for introducing fluorine into molecules with high precision. While many examples focus on phosphonates, the principles are applicable to phosphinates.

One advanced strategy involves the metal-catalyzed fluorination of a pre-formed phosphinate precursor. For example, chiral palladium complexes have been successfully used for the enantioselective electrophilic fluorination of α-chloro-β-keto phosphonates. researchgate.netbeilstein-journals.org This method allows for the creation of chiral α-fluoro-phosphinate derivatives with excellent enantioselectivity (up to 95% ee). researchgate.net

Another innovative approach is the silver-catalyzed radical phosphonofluorination of unactivated alkenes. researchgate.net This process combines a phosphite (B83602) (or H-phosphinate) and a fluorine source (like Selectfluor) to add a phosphonyl group and a fluorine atom across a double bond, providing access to β-fluorinated alkylphosphonates and related structures. researchgate.net

Organocatalysis has emerged as a vital strategy for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. In the context of this compound synthesis, organocatalysts are primarily used to facilitate enantioselective versions of the Kabachnik-Fields and Pudovik reactions. core.ac.uk

Chiral Brønsted acids and bases, derived from natural products like cinchona alkaloids (e.g., quinine), have been used to catalyze the addition of phosphites to imines with high enantiomeric excess. organic-chemistry.orgnih.gov For instance, quinine-derived quaternary ammonium (B1175870) salts can act as phase-transfer catalysts in the α-amidoalkylation of dimethyl phosphite, affording α-aminophosphonates in excellent yields (up to 98%) and enantioselectivity (up to 92% ee). nih.gov This methodology is conceptually extendable to H-phosphinate nucleophiles for the synthesis of chiral amino(fluoro)phosphinates.

Simpler organic molecules can also serve as effective catalysts. Pentafluorophenylammonium triflate (PFPAT), an air-stable and cost-effective catalyst, has been shown to efficiently promote the three-component Kabachnik-Fields reaction at room temperature. ias.ac.in Proline and its derivatives have also been employed in the organocatalytic Mannich-type reaction between aldehydes and fluorinated imines, such as N-PMP trifluoromethyl imine, to produce the corresponding amino ketones, which are precursors to related amino acid derivatives. nih.gov

Green Chemistry Principles in this compound Preparation

The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the preparation of amino(fluoro)phosphinates, these principles are being applied through several avenues. rsc.org

One major focus is the reduction or elimination of volatile organic solvents. Many modern Kabachnik-Fields reactions are now performed under solvent-free conditions, often with the aid of alternative energy sources like microwave or ultrasound irradiation. rsc.orgunizar.es Ultrasound, for example, has been used to promote the synthesis of α-aminophosphonates from fluorinated pyrazole (B372694) imines, leading to significantly shorter reaction times and higher yields compared to conventional methods. researchgate.net

The use of heterogeneous and recyclable catalysts is another key aspect. Nano-particle catalysts, such as nano antimony(III) oxide (Sb₂O₃), have been developed to catalyze the Kabachnik-Fields reaction for producing fluorinated α-aminophosphonates. rsc.org These catalysts can often be recovered and reused, reducing waste and cost. Similarly, water is being explored as a green solvent for certain reactions, such as the synthesis of (trifluoromethyl)phosphinic acids. beilstein-journals.org

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of fluorine-containing α-amino phosphonates. A facile one-pot, three-component reaction has been developed using fluorinated aromatic aldehydes, anilines, and diethyl phosphite on a silica-gel support. tandfonline.comtandfonline.com This method is notable for its short reaction times, typically within 10 minutes, and good to excellent yields. tandfonline.com The reactions are generally carried out at an irradiation power of 450 W, which is considered necessary for high efficiency. tandfonline.com However, for substrates that are particularly sensitive to microwave irradiation, such as o-fluoroaniline and pentafluorobenzaldehyde, adjustments may be required. tandfonline.com

This approach has been successfully applied to a range of substituted anilines and fluorobenzaldehydes. tandfonline.com The use of microwave assistance has also proven beneficial in the synthesis of α-amino phosphonates derived from formylporphyrins, where conventional heating methods were unsuccessful. researchgate.net In some cases, the combination of microwave irradiation with a catalyst like CdI2 can lead to excellent yields and regioselectivity. researchgate.net The Kabachnik-Fields reaction, a key method for forming α-amino phosphonates, can be effectively promoted by microwave energy, even in the absence of catalysts or solvents. arkat-usa.org This technique offers a green, efficient, and operationally simple pathway to these valuable compounds. arkat-usa.org

Reactants (Aldehyde, Amine)ProductYield (%)Ref
2-Fluorobenzaldehyde, AnilineDiethyl ((phenylamino)(2-fluorophenyl)methyl)phosphonate92 tandfonline.com
3-Fluorobenzaldehyde, AnilineDiethyl ((phenylamino)(3-fluorophenyl)methyl)phosphonate95 tandfonline.com
4-Fluorobenzaldehyde, AnilineDiethyl ((phenylamino)(4-fluorophenyl)methyl)phosphonate96 tandfonline.com
4-Fluorobenzaldehyde, 4-FluoroanilineDiethyl ((4-fluorophenylamino)(4-fluorophenyl)methyl)phosphonate94 tandfonline.com
Pentafluorobenzaldehyde, AnilineDiethyl ((phenylamino)(pentafluorophenyl)methyl)phosphonate85 tandfonline.com

Solvent-Free Conditions for this compound Synthesis

Solvent-free synthesis offers a greener alternative by reducing chemical waste and simplifying product purification. A notable example is the catalyst- and solvent-free reaction between bis(fluoroalkyl) phosphonates and aldimines, which proceeds under mild conditions (20–22 °C) to produce α-amino polyfluoroalkylphosphonates in high to quantitative yields. thieme-connect.comthieme-connect.com The reaction times for this method are relatively short, ranging from 15 minutes to 4 hours. thieme-connect.com

This methodology has been successfully applied to synthesize a new family of α-amino polyfluoroalkylphosphonates. researchgate.net For instance, bis(2,2,2-trifluoroethyl)phosphonate and bis(2,2,3,3-tetrafluoropropyl)phosphonate react smoothly with various aldimines without the need for a catalyst or solvent. thieme-connect.com The Kabachnik-Fields reaction can also be performed under solvent-free conditions, sometimes catalyzed by reagents like Na2CaP2O7, which can be reused multiple times. researchgate.net Microwave irradiation is often combined with solvent-free conditions to further enhance reaction efficiency and reduce reaction times. tandfonline.comtandfonline.com

Phosphonate (B1237965)AldimineReaction Time (h)Yield (%)Ref
Bis(2,2,2-trifluoroethyl) phosphonateN-Benzylidenaniline0.596 thieme-connect.com
Bis(2,2,2-trifluoroethyl) phosphonateN-(4-Methylbenzyliden)aniline0.2598 thieme-connect.com
Bis(2,2,3,3-tetrafluoropropyl) phosphonateN-Benzylidenaniline297 thieme-connect.com
Bis(2,2,3,3-tetrafluoropropyl) phosphonateN-(4-Chlorobenzyliden)aniline499 thieme-connect.com

Synthesis of Specific this compound Motifs

The synthesis of specific fluorinated phosphonate and phosphinate analogues of amino acids is driven by the goal of creating isosteric mimics of natural phosphates with enhanced biological stability.

α-Monofluoro- and α,α-Difluoroalkylphosphinates/phosphonates

α,α-Difluorinated phosphonates are recognized as stable mimics of biological phosphates. nsf.gov A common synthetic route involves the condensation of structurally diverse aldehydes with lithium diallyl(difluoromethyl)phosphonate (LiCF2P(O)(OCH2CH=CH2)2). nsf.govnih.gov The resulting alcohols are deoxygenated, and subsequent deallylation under mild conditions yields the free α,α-difluoroalkylphosphonates. nsf.govnih.gov Another approach utilizes a rhodium-catalyzed asymmetric hydrogenation of β-difluorophosphonomethyl α-(acylamino)acrylates to generate chiral centers. acs.org

The synthesis of α-monofluoroalkylphosphonates can be achieved through electrophilic fluorination of phosphonamidate carbanions bearing a chiral auxiliary like (-)-ephedrine. researchgate.net A convergent method involves the displacement of primary alkyl triflates with the potassium salt of diethyl (α-fluoro-α-phenylsulfonylmethyl)phosphonate, followed by desulfonation. researchgate.net Furthermore, photoredox catalysis provides a mild, metal-free method for the carbofluorination of dehydroalanine (B155165) derivatives to produce α-fluoro-α-amino acids. nih.gov

Trifluoromethyl-Substituted Amino(fluoro)phosphinates/phosphonates

The introduction of a trifluoromethyl (CF3) group can significantly alter the properties of amino acid analogues. A key synthetic strategy for preparing (1-aminoalkyl)(trifluoromethyl)phosphinic acids is the nucleophilic addition of (trifluoromethyl)phosphinic acid or its esters to substrates with C=N double bonds, such as imines or Schiff bases. beilstein-journals.org This method has been used to create analogues of several amino acids, including glycine, valine, and proline. beilstein-journals.org

Another route involves the aldol-type addition of ethylphosphonate to trifluoromethyl-substituted imines. thieme-connect.com The synthesis of P-trifluoromethyl-substituted phosphines can be achieved by treating P-chloro-substituted (silylamino)phosphines with a trifluoromethylating agent. nih.gov These intermediates can then be converted into various P-trifluoromethyl-N-silylphosphoranimines. nih.gov The catalytic enantioselective reduction of trifluoromethyl-substituted imines is another common strategy for accessing chiral α-trifluoromethyl amines. nih.gov

P-H SubstrateC=N SubstrateProduct TypeYield (%)Ref
(Trifluoromethyl)phosphinic acidBenzylidenebenzylaminePhenylglycine analogue92 beilstein-journals.org
(Trifluoromethyl)phosphinic acidN-(2,2-Dimethylpropylidene)benzylamineValine analogue81 beilstein-journals.org
Ethyl (trifluoromethyl)phosphinateN-(But-2-ylidene)benzylamineAlanine analogue79 beilstein-journals.org
(Trifluoromethyl)phosphinic acidEthyl 2-(tert-butoxycarbonylamino)acrylateAspartic acid analogue59 beilstein-journals.org

Fluorinated Vinyl Amino Acid Derivatives

Fluorinated vinyl moieties can significantly influence the biological properties of amino acids. arkat-usa.org One synthetic approach to (Z)-α-(2'-fluoro)vinyl amino acids involves a three-step synthesis starting from aldehydes and diethyl α-fluoro-α-(phenylsulfonyl)methyl phosphonate (McCarthy's reagent) in a Horner-Wadsworth-Emmons reaction. arkat-usa.org Another method utilizes an addition-elimination reaction with (Bu3Sn)2CuLi on a suitable precursor to create a fluorinated vinylstannane, which can then undergo palladium/copper-catalyzed cross-coupling to form various β-fluoro-α-amino acids. psu.edu A straightforward synthesis of γ,γ-difluorinated analogues of glutamic acid has been achieved through the copper-mediated Michael addition of ethyl bromodifluoroacetate to N-protected α,β-unsaturated α-amino acid esters. researchgate.net

Pentafluorophosphato Amino Acid Preparation

Pentafluorophosphato (PF5) amino acids have been investigated as novel phosphotyrosine biomimetics. researchgate.netfu-berlin.de A key development in their synthesis is a mild, acidic pentafluorination protocol. researchgate.netnih.gov This one-pot reaction, conducted under acidic conditions, can convert a di-O-ethyl-phosphonato-difluoromethyl derivative into the desired pentafluorinated product in high yield. kobv.de For example, the synthesis of 4-pentafluorophosphato-difluoromethyl-phenylalanine (PFPDFM-Phe) was achieved with a yield of nearly 70% using this refined method. kobv.de These PF5-amino acids have been successfully incorporated into peptides, demonstrating their stability and utility in constructing more complex biomolecules. nih.gov The hydrolysis of the pentafluorophosphato-difluoromethyl (PFPDFM) motif with aqueous hydrofluoric acid can also yield the corresponding pentafluorophosphato-carbonyl (PFPC) phenylalanine. nih.gov

Ring Systems Containing this compound Moieties (e.g., Aziridine-based)

The synthesis of aziridine (B145994) rings bearing both a fluorine atom and a phosphonate group on the same carbon atom represents a significant synthetic challenge and provides access to a unique class of strained heterocyclic compounds. A key strategy for the formation of these 2-fluoro-aziridinyl-2-phosphonates is through an intramolecular SN2 cyclization reaction. mdpi.comnih.gov

This approach commences with the synthesis of α,α-halofluorinated β-iminophosphonates, which are then reduced to the corresponding β-aminophosphonates. mdpi.comnuph.edu.uanih.gov The nature of the halogen and the stereochemistry of the β-aminophosphonate precursor are critical for the subsequent ring closure. For instance, bromofluorinated aminophosphonates have been observed to undergo spontaneous transformation into aziridines at room temperature. mdpi.comnih.gov This cyclization proceeds via a nucleophilic attack of the vicinal amine onto the carbon bearing the halogen, displacing it to form the three-membered aziridine ring. mdpi.comnih.govnih.gov

The process can be highly dependent on the diastereomer of the starting aminophosphonate. In specific cases, only one pair of diastereomers will efficiently cyclize to yield the trans-configured aziridine. mdpi.comnih.gov This diastereoselectivity highlights the influence of steric and electronic factors on the transition state of the SN2 reaction. The resulting N-inactivated aziridines, substituted with both a fluorine and a phosphonate moiety on the same carbon, are valuable intermediates for further synthetic transformations. mdpi.comnuph.edu.uanih.gov The high ring strain and the presence of the electronegative fluorine atom make these compounds susceptible to highly regio- and stereospecific ring-opening reactions. mdpi.combeilstein-journals.org

Table 1: Synthesis of Aziridine-based Amino(fluoro)phosphinates via Intramolecular Cyclization

Starting MaterialReaction TypeProductKey Features
Bromofluorinated aminophosphonatesSpontaneous intramolecular SN2 cyclizationtrans-2-Fluoro-aziridinyl-2-phosphonatesDiastereoselective process; occurs at room temperature. mdpi.comnih.gov
α,α-Halofluorinated β-iminophosphonatesReduction followed by cyclization2-Fluoro-aziridinyl-2-phosphonatesProvides access to N-inactivated aziridines with geminal fluorine and phosphonate groups. mdpi.comnuph.edu.uanih.gov

Functionalization of Phosphorus in this compound Contexts

Following the synthesis of the core this compound structure, functionalization of the phosphorus atom is a key step to access different classes of compounds, most notably the corresponding phosphinic or phosphonic acids. These acidic derivatives are often the target molecules for biological studies, acting as mimics of amino acids. rsc.org

The most common method for the functionalization of this compound esters is hydrolysis of the ester groups to reveal the free phosphinic or phosphonic acid. This transformation is typically achieved under acidic conditions. mdpi.comnih.govnih.gov The use of a concentrated solution of hydrochloric acid (HCl) at reflux is a general and effective procedure for the dealkylation of phosphinate and phosphonate esters. mdpi.com The mechanism involves nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O ester bond. nih.gov

For example, optically active α-aminophosphinic acids can be obtained from their phosphinate ester precursors by treatment with concentrated HCl or a mixture of hydrobromic acid (HBr) and acetic acid (AcOH). mdpi.com Similarly, β-aminophosphinates can be hydrolyzed to the corresponding β-aminophosphinic acids using boiling hydrochloric acid. mdpi.com The conversion of polyfluoroalkylated α-amino-γ-oxobutylphosphonates to their respective phosphonic acids has also been successfully carried out using hydrogen chloride. nuph.edu.ua

The choice of reaction conditions, such as the concentration of the acid and the temperature, can be optimized to ensure complete hydrolysis without causing unwanted side reactions or degradation of the core molecular structure. mdpi.com This de-esterification is a crucial final step in many synthetic pathways, yielding the water-soluble and biologically relevant amino(fluoro)phosphinic or phosphonic acids. nuph.edu.uanih.gov

Table 2: Hydrolysis of this compound Esters

Starting Compound ClassReagentsProduct ClassReference
Optically active α-aminophosphinate estersconc. HCl or HBr/AcOHOptically active α-aminophosphinic acids mdpi.com
β-Aminophosphinate estersconc. HCl, refluxβ-Aminophosphinic acids mdpi.com
Polyfluoroalkylated α-amino-γ-oxobutylphosphonatesHClPolyfluoroalkylated α-amino-γ-oxobutylphosphonic acids nuph.edu.ua
Fluorinated 1-amino-2-phenylethylphosphonate esters6 M HCl, refluxFluorinated 1-amino-2-phenylethylphosphonic acids nih.gov

Stereochemical Aspects in Amino Fluoro Phosphinate Synthesis

Asymmetric Synthesis Approaches

Catalytic Enantioselective Reductions and Additions

Catalytic enantioselective methods offer an efficient route to chiral amino(fluoro)phosphinates. These strategies often involve the reduction of prochiral precursors or the addition of nucleophiles to imine derivatives in the presence of a chiral catalyst.

One notable approach is the catalytic enantioselective reduction of fluorinated α-iminophosphonates. researchgate.net For instance, Pd-catalyzed asymmetric hydrogenation of fluorinated imines has been shown to be a facile method for accessing chiral fluorinated amines. nih.gov The use of a Pd-based catalyst with a chloromethoxy-BIPHEP ligand and trifluoroethanol as a non-nucleophilic solvent has been critical for achieving high enantioselectivity and reaction efficiency with aryl ketimines. nih.gov Similarly, transfer hydrogenations of trifluoromethyl-substituted ketimines using Noyori's catalyst and sodium formate (B1220265) as the reducing agent have yielded high enantioselectivities for aryl imines. nih.gov

Catalytic enantioselective additions are another cornerstone. The addition of phosphites to fluorinated imines catalyzed by chiral complexes is a common strategy. researchgate.net For example, complexes of Cu(OTf)₂ and diamine have proven effective for the enantioselective reaction of N-acyl-α-iminophosphonates with silylenolates, producing chiral α-aminophosphonates with high yields and enantioselectivities. researchgate.net Furthermore, cinchona alkaloid-based chiral phase-transfer catalysts have been developed for the highly enantioselective nucleophilic addition of phosphite (B83602) esters to imines, affording products with quaternary stereocenters in excellent yields and enantiomeric excesses. researchgate.net The use of hexafluoroisopropanol (HFIP) as an additive has been shown to significantly increase enantioselectivity in certain Mukaiyama-Mannich reactions catalyzed by copper(II) trifluoromethanesulfonate (B1224126) and a diamine ligand. researchgate.net

Table 1: Catalytic Enantioselective Approaches to Amino(fluoro)phosphinates
Reaction TypeCatalyst/ReagentSubstrateKey FindingsCitation
Asymmetric HydrogenationPd-based catalyst with chloromethoxy-BIPHEP ligandAryl ketiminesHigh enantioselectivity and efficiency. nih.gov
Transfer HydrogenationNoyori's catalyst / Sodium formateTrifluoromethyl-substituted ketiminesHigh enantioselectivities for aryl imines. nih.gov
Nucleophilic AdditionCu(OTf)₂ and diamine complexN-acyl-α-iminophosphonates and silylenolatesHigh yields and enantioselectivities. researchgate.net
Phase-Transfer CatalysisCinchona alkaloid-based catalystImines and phosphite estersHigh yields and up to 99% ee for products with quaternary stereocenters. researchgate.net
Mukaiyama-Mannich ReactionCopper(II) trifluoromethanesulfonate / diamine ligand with HFIP additiveImines and silyl (B83357) ethersHFIP additive increased enantioselectivity from 49% to 93% ee. researchgate.net

Diastereoselective Synthesis of Chiral Amino(fluoro)phosphinates

Diastereoselective synthesis often employs a chiral auxiliary attached to the substrate, which directs the stereochemical outcome of a subsequent reaction. The addition of nucleophiles to chiral imines is a widely used and effective strategy.

A prominent example is the use of N-sulfinylimines. The addition of diethyl lithiodifluoromethylphosphonate to enantiopure N-sulfinyl imines derived from various aldehydes affords N-sulfinyl α,α-difluoro-β-aminophosphonates with good diastereoselectivity and in high yields. researchgate.net These intermediates can then be deprotected to yield enantiopure α,α-difluoro-β-amino phosphonic acids. researchgate.net Similarly, diastereoselective additions of phosphite or α-phosphonate anions to N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine have been utilized for the synthesis of trifluoromethylated α- and β-aminophosphonic acids. bioorganica.com.ua

Chiral N-phosphonyl imines have also been shown to be excellent electrophiles. nih.gov Their reaction with lithium phosphites can produce a variety of substituted chiral α-amino phosphonates in excellent yields (94–97%) and with high diastereoselectivities (93:7 to 99:1 dr). nih.gov The choice of base for generating the phosphite nucleophile and the substituents on the chiral N-phosphonyl auxiliary are crucial for achieving high asymmetric induction. nih.gov

Another approach involves the diastereoselective addition of various nucleophiles to functionalized ketoxime-phosphine oxides and -phosphonates, leading to fluoroalkyl-substituted aziridine-2-phosphine oxides and -phosphonates. researchgate.net These aziridines serve as intermediates for the regioselective synthesis of fluorine-containing β-amino phosphine (B1218219) oxides and β-amino phosphonates. researchgate.net

Table 2: Diastereoselective Synthesis of Chiral Amino(fluoro)phosphinates
Chiral SubstrateNucleophileProductDiastereoselectivity (dr)Citation
N-sulfinyl iminesDiethyl lithiodifluoromethylphosphonateN-sulfinyl α,α-difluoro-β-aminophosphonatesGood researchgate.net
N-tert-butanesulfinyl-3,3,3-trifluoroacetaldiminePhosphite or α-phosphonate anionsTrifluoromethylated α- and β-aminophosphonic acidsNot specified bioorganica.com.ua
Chiral N-phosphonyl iminesLithium phosphitesSubstituted chiral α-amino phosphonates93:7 to 99:1 nih.gov
Functionalized ketoxime-phosphine oxides and -phosphonatesMethoxide, imidazole, benzenethiol, Grignard reagentsFluoroalkyl substituted aziridine-2-phosphine oxides and -phosphonatesNot specified researchgate.net

Chiral Auxiliaries and Ligands in Stereoinduction

The strategic use of chiral auxiliaries and ligands is fundamental to achieving high levels of stereocontrol in the synthesis of amino(fluoro)phosphinates.

Chiral sulfinyl groups have proven to be highly effective chiral auxiliaries. bioorganica.com.ua For instance, N-p-toluenesulfinyl imines are used in diastereoselective additions of α,α-difluorophosphonate anions to prepare enantiomerically pure α,α-difluoro-β-amino phosphonates. bioorganica.com.ua The sulfinyl group directs the approach of the nucleophile, leading to a high degree of stereochemical control. bioorganica.com.ua

In catalytic reactions, chiral ligands play a pivotal role in transferring stereochemical information from the catalyst to the substrate. In the Pd-catalyzed asymmetric hydrogenation of fluorinated imines, ligands like chloromethoxy-BIPHEP are essential for high enantioselectivity. nih.gov For the enantioselective reduction of imines, chiral sulfinamide phosphinate catalysts, such as the naphthyl derivative SulPhos, have been developed and shown to be highly efficient. acs.org These bidentate SO/PO ligands provide excellent enantioselectivity in the reduction of N-aryl aryl methyl ketimines with trichlorosilane. acs.org

Furthermore, chiral N-phosphonyl auxiliaries with different N,N'-alkyl substituents have been investigated, with the N,N-diisopropyl group on the chiral N-phosphonylimine auxiliary demonstrating superiority in controlling diastereoselectivity in reactions with lithium phosphites. nih.gov In the context of phase-transfer catalysis, chiral crown ethers derived from sugars have been employed as catalysts for the enantioselective synthesis of substituted α-aminophosphonates. researchgate.netacs.org

Control of Relative Stereochemistry

Controlling the relative stereochemistry is crucial when multiple stereocenters are formed in a single reaction. This is often achieved through diastereoselective reactions where the existing stereocenter(s) in the substrate or reagent dictate the configuration of the newly formed stereocenter(s).

In the synthesis of α-fluoro-β,γ-epoxy alkylphosphonates, which are valuable intermediates, the reaction of racemic diethyl α-fluoro-β-ketophosphonates with diazomethane (B1218177) leads to the formation of oxiranes with varying diastereomeric ratios. nih.gov For example, the reaction with a methyl-substituted β-ketophosphonate yields the corresponding oxirane with a 3.3:1 diastereomeric ratio. nih.gov The subsequent ring-opening of these epoxides with different nucleophiles allows for the synthesis of various amino alcohol derivatives of alkylphosphonates, often with controlled relative stereochemistry. nih.govfrontiersin.org

The addition of diethyl lithiodifluoromethylphosphonate to enantiopure sulfinimines is a notable example where the chiral sulfinyl group controls the formation of the new stereocenters, leading to good diastereoselectivity in the resulting N-sulfinyl α,α-difluoro-β-amino phosphonates. researchgate.net Similarly, in the reaction of chiral N-phosphonyl imines with lithium phosphites, the chiral auxiliary on the imine effectively controls the relative stereochemistry of the resulting α-amino phosphonate (B1237965), leading to high diastereomeric ratios. nih.gov

Enantiomeric Resolution Strategies

While asymmetric synthesis is the preferred method for obtaining enantiomerically pure compounds, enantiomeric resolution of racemic mixtures remains a valuable strategy. This can be achieved through various techniques, including chiral chromatography and enzymatic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers. Racemic mixtures of amino(fluoro)phosphinates can be resolved using chiral stationary phases (CSPs). For instance, a WHELK-O column has been successfully used for the separation of enantiomers of diethyl N-(aryl)-1-amino-1-arylmethanephosphonates. researchgate.net Similarly, CHIRALPAK AD-RH has been employed for the resolution of other chiral phosphonates. researchgate.net

Enzymatic resolution offers a green and highly selective alternative. Bacterial phosphotriesterase and its mutants have been shown to exhibit a broad range of stereoselective discrimination in the hydrolysis of chiral phosphate (B84403), phosphonate, and phosphinate esters. nih.gov By modifying the active site through site-specific mutations, enzymes with enhanced or even inverted stereoselectivity can be created, allowing for the kinetic resolution of a wide array of chiral organophosphorus compounds. nih.gov For example, the G60A mutant of phosphotriesterase shows a preference for the SP-enantiomer, while the I106G/F132G/H257Y mutant preferentially hydrolyzes the RP-enantiomer of 4-acetylphenyl methyl phenyl phosphate, demonstrating a remarkable ability to tune the enzyme's selectivity. nih.gov Fungal enzymatic systems, such as those from Rhodotorula mucilaginosa or Aspergillus niger, have also been successfully used for the kinetic resolution of racemic aminophosphonates, yielding enantiomerically enriched products. nih.gov

Table 3: Enantiomeric Resolution Strategies
MethodChiral Selector/AgentSubstrate TypeKey FindingsCitation
Chiral HPLCWHELK-O columnDiethyl N-(aryl)-1-amino-1-arylmethanephosphonatesSuccessful separation of enantiomers. researchgate.net
Chiral HPLCCHIRALPAK AD-RHChiral phosphonatesEffective resolution of enantiomers. researchgate.net
Enzymatic ResolutionBacterial phosphotriesterase and its mutantsChiral phosphate, phosphonate, and phosphinate estersHigh stereoselectivity, which can be tuned and even inverted through mutation. nih.gov
Enzymatic ResolutionFungal systems (e.g., R. mucilaginosa, A. niger)Racemic aminophosphonatesKinetic resolution yielding enantiomerically enriched products (e.g., up to 98% e.e.). nih.gov

Reactivity and Mechanistic Studies of Amino Fluoro Phosphinate Derivatives

Nucleophilic Reactivity at the Phosphorus Center

The reactivity of the phosphorus center in amino(fluoro)phosphinate derivatives is a critical aspect of their chemistry, governing their interactions and potential applications. Nucleophilic substitution at the tetracoordinate phosphorus atom in these compounds can proceed through different mechanistic pathways, largely influenced by the nature of the substituents. ttu.eesapub.org Two primary mechanisms are typically considered: a concerted, single-step process analogous to the SN2 reaction at carbon (SN2-P), and a stepwise addition-elimination (A-E) mechanism that involves a pentacoordinate intermediate. sapub.orgsapub.org

In the concerted SN2-P mechanism, the nucleophile attacks the phosphorus center from the backside relative to the leaving group, proceeding through a single pentacoordinate transition state and resulting in an inversion of the configuration at the phosphorus atom. ttu.eemdpi.com However, the presence of a fluorine atom on the phosphorus significantly influences the reaction pathway. Fluorine is known to form a strong bond with phosphorus, is a poor leaving group, and has a strong apicophilic character, meaning it preferentially occupies an apical (axial) position in a trigonal bipyramidal (TBP) geometry. mdpi.com These factors stabilize pentacoordinate phosphorus structures, making the formation of a distinct intermediate more favorable. mdpi.comresearchgate.net

Consequently, nucleophilic substitution at phosphorus in fluoro-substituted phosphinates, such as thiophosphoryl fluorides, often proceeds stepwise via the addition-elimination (A-E) mechanism. mdpi.com This process involves the initial addition of the nucleophile to the electrophilic phosphorus atom to form a pentacoordinate TBP intermediate. sapub.orgmdpi.com This intermediate can then undergo pseudorotation before the leaving group is expelled, which can lead to a mixture of stereochemical outcomes. mdpi.com DFT calculations have supported this mechanistic dichotomy, showing a single transition state for the SN2-P mechanism in cyclic thiophosphoryl chlorides and bromides, whereas the corresponding fluorides react via a stepwise A-E mechanism with a defined pentacoordinate intermediate. mdpi.com

The general mechanisms for nucleophilic substitution at a phosphorus center are summarized below:

Table 1: Mechanistic Pathways for Nucleophilic Substitution at Phosphorus
Mechanism Description Key Features Stereochemical Outcome
SN2-P (Concerted) A single-step process where the nucleophile attacks and the leaving group departs simultaneously. sapub.org Proceeds through a single pentacoordinate transition state. sapub.org Typically results in inversion of configuration. mdpi.com

| A-E (Stepwise) | A two-step process involving the formation of a distinct pentacoordinate intermediate. mdpi.com | Stabilized by apicophilic groups like fluorine. mdpi.com | Can result in retention or inversion, depending on the lifetime and pseudorotation of the intermediate. mdpi.com |

**4.2. Impact of Fluorine on Reactivity and Electronic Properties

The incorporation of fluorine into this compound molecules profoundly alters their reactivity and electronic landscape due to fluorine's unique properties, most notably its high electronegativity. mdpi.comnih.gov

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful electron-withdrawing inductive effect (-I effect). mdpi.comacs.org This effect propagates through sigma bonds, influencing the electron density of nearby atoms and functional groups. nih.gov In amino(fluoro)phosphinates, the fluorine atom attached to or near the phosphorus center significantly lowers the electron density at the phosphorus atom, making it more electrophilic and susceptible to nucleophilic attack. mdpi.com

This strong inductive withdrawal also affects other parts of the molecule. For instance, the presence of a trifluoromethyl (CF₃) group attached to phosphorus can increase the lability of ester linkages elsewhere in the molecule, making them more prone to cleavage. beilstein-journals.org The electron-withdrawing nature of fluorine also makes adjacent acidic groups, such as phenolic or alcoholic -OH groups, more acidic. nih.govacs.org This modification of pKa values can have significant consequences for the molecule's behavior in different chemical and biological environments. nih.gov

A direct and well-documented consequence of fluorine's inductive effect is the reduction of the basicity of nearby amine functions. acs.orgnih.govalfa-chemistry.com The electron-withdrawing fluorine atom decreases the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation. mdpi.comnih.gov This pKa-lowering effect is a key strategy used in medicinal chemistry to modulate the physicochemical properties of drug candidates, as it can enhance bioavailability and reduce potential toxicity issues associated with highly basic amines. alfa-chemistry.comresearchgate.net

The magnitude of this basicity reduction depends on the number of fluorine atoms and their proximity to the amine group. cambridgemedchemconsulting.com The effect can be substantial, with the introduction of a single fluorine atom at the β-position to an aliphatic amine reported to lower its pKa by approximately 1.7 to 2.0 units. researchgate.net This effect diminishes as the distance between the fluorine and the amine group increases. cambridgemedchemconsulting.com

Table 2: Illustrative Impact of Fluorination on Amine pKa This table provides generalized data to illustrate the trend.

Compound Structure Functional Group Approximate pKa Change Reference
R-CH₂-CH₂-NH₂ vs. R-CHF-CH₂-NH₂ Primary Amine ↓ ~2.0 units researchgate.net
Piperidine (B6355638) vs. 3-Fluoropiperidine Secondary Cyclic Amine ↓ ~1.7 units researchgate.netcambridgemedchemconsulting.com

Intramolecular Interactions and Conformational Preferences

The three-dimensional structure of this compound derivatives is dictated by a balance of intramolecular interactions, where both the fluorine and the amino groups play significant roles. These interactions can lock the molecule into specific "frozen" conformations. researchgate.net

A key interaction in related compounds like β-aminophosphonates is the formation of an intramolecular hydrogen bond between the amino group (as the H-bond donor) and the phosphoryl oxygen (as the H-bond acceptor). researchgate.net This interaction leads to the formation of a stable, chair-like six-membered ring conformation in the molecule's backbone. researchgate.net

Rearrangement Reactions Involving Amino(fluoro)phosphinates

This compound derivatives can participate in or be synthesized through various rearrangement reactions, which are instrumental in creating complex molecular architectures. One of the notable rearrangements is the Current time information in Bangalore, IN.researchgate.net-phospha-Brook rearrangement. This reaction involves the migration of a phosphorus-containing group from a carbon atom to an oxygen atom. rsc.orgmdpi.com In the context of fluorinated compounds, trifluoromethyl ketones can react with phosphine (B1218219) oxides, undergoing a Pudovik addition followed by a phospha-Brook rearrangement and subsequent β-fluoride elimination to yield difluoroenol phosphinates. rsc.org These types of cascade reactions, which combine addition and rearrangement steps, are powerful tools in synthesis. mdpi.com

Rearrangements are also observed during the synthesis of fluorinated aminophosphonates from other precursors. For example, the reaction of certain N-protected hydroxyphosphonates derived from amino acids (like proline) with deoxyfluorinating reagents (such as DAST) can proceed through a transient aziridinium (B1262131) intermediate. rsc.org The subsequent ring-opening of this intermediate can lead to a ring expansion, a form of rearrangement, yielding fluorinated piperidine phosphonates from pyrrolidine (B122466) precursors. rsc.org Similarly, acid-induced rearrangements have been observed during the synthesis of γ-amino-β-hydroxy alkylphosphonic acids from fluorinated epoxy alkylphosphonates, where the reaction with an amine leads to the rearranged product. frontiersin.org

Reactivity in Ring-Opening Processes (e.g., Aziridines)

This compound derivatives are frequently synthesized via the ring-opening of strained heterocyclic systems, particularly aziridines. nih.govresearchgate.net The high ring strain of the three-membered aziridine (B145994) ring makes it susceptible to nucleophilic attack, leading to highly regio- and stereospecific transformations. nih.govmdpi.com

The presence of a fluorine atom on the aziridine ring has a profound effect on its reactivity and the regioselectivity of the ring-opening reaction. nih.gov For instance, trifluoromethylated derivatives of aziridine-2-phosphonates undergo regio- and diastereoselective ring-opening when treated with nucleophiles like thiols, providing a direct route to γ-amino-γ-trifluoromethyl phosphonates. nih.gov

Conversely, this compound precursors can be used to form aziridines. The intramolecular SN2 nucleophilic substitution of a halogen by a vicinal amine in α-halofluorinated β-aminophosphonates leads to the formation of 2-fluoro-aziridinyl-2-phosphonates. nih.govmdpi.com These fluorinated aziridines are valuable intermediates themselves and can undergo subsequent acid-catalyzed ring-opening reactions to yield other functionalized aminophosphonates. nih.govresearchgate.net The regioselectivity of this opening is influenced by the electronic and steric effects of both the fluorine and the phosphonate (B1237965) substituents. nih.gov

Table 3: Examples of Aziridine Ring Reactions in this compound Chemistry

Starting Material Reagent/Condition Product Type Reaction Type Reference
α-Bromofluoro-β-aminophosphonate Spontaneous (Room Temp) 2-Fluoro-aziridinyl-2-phosphonate Intramolecular Cyclization nih.govmdpi.com
CF₃-aziridine-2-phosphonate Thiols (Nucleophile) γ-Amino-γ-trifluoromethyl phosphonate Nucleophilic Ring-Opening nih.gov

Theoretical and Computational Investigations of Amino Fluoro Phosphinate Structures

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the properties of organophosphorus compounds, including amino(fluoro)phosphinates. researchgate.netpmf.unsa.ba By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

DFT calculations are instrumental in determining the stable three-dimensional arrangements of atoms in amino(fluoro)phosphinate molecules. Through geometry optimization, researchers can identify the lowest energy conformations, providing insights into preferred molecular shapes. nih.gov Conformational analysis, often performed using DFT, reveals the relative energies of different spatial arrangements (conformers) and the energy barriers between them. frontiersin.org

For instance, in a study on fluorinated γ-amino-β-hydroxy alkylphosphonates, DFT conformational analysis of compound 5a indicated a preference for a specific conformation. frontiersin.org However, for a related compound, 5b , there was an inconsistency between the most stable conformers predicted by DFT calculations performed "in vacuum" and the major conformation suggested by NMR spectra, highlighting the potential influence of solvent interactions not accounted for in the vacuum model. frontiersin.org

Table 1: Comparison of Calculated (DFT) and Experimental (XRD) Geometrical Parameters for Selected Compounds

Parameter Compound DFT Value XRD Value Reference
Bond Angle (C-O) ETPMP 107.4-125.4° 107-125.3° nih.gov
Bond Angle (C-O) TFMOS 113.1-125.8° 115.3-125.6° nih.gov
Bond Angle (C-C) TFMOS 115.6-121° 115.3-122° acs.org

This table presents a comparison of bond angles for illustrative compounds to demonstrate the agreement between DFT calculations and experimental XRD data.

The electronic properties of amino(fluoro)phosphinates are crucial for understanding their reactivity and potential applications. DFT is widely used to analyze the electronic structure, particularly the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.orgresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. pmf.unsa.baacs.org A large HOMO-LUMO gap generally signifies high stability and low reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. pmf.unsa.baacs.org

DFT calculations can map the distribution of electron density within the HOMO and LUMO, revealing the likely sites for electrophilic and nucleophilic attack. nih.gov For example, in one study, the HOMO of a complex showed dominant contributions from a succinate (B1194679) unit and a neighboring amino group, while the LUMO was also able to participate in redox processes. acs.org The introduction of different substituents can significantly tune the HOMO-LUMO gap. rsc.orgnih.gov For instance, substituting carbon with silicon or phosphorus in certain dye molecules has been shown to lower the LUMO energy and reduce the HOMO-LUMO gap. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Illustrative Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Stability/Reactivity Reference
Compound 1 - - 4.77 More stable/less reactive pmf.unsa.ba
Compound 2 - - 4.49 Less stable/more reactive pmf.unsa.ba
Compound 3 - - 4.51 - pmf.unsa.ba
ETPM -5.476 -1.985 3.491 - acs.org
Lapatinib - - 3.822 Higher reactivity mdpi.com
Anastrozole - - 6.113 Lower reactivity mdpi.com

This table provides examples of HOMO-LUMO energy gaps and their correlation with the predicted reactivity and stability of different molecules.

DFT calculations provide valuable insights into the reactivity and stability of amino(fluoro)phosphinates. Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω), can be derived from the HOMO and LUMO energies to quantify these properties. pmf.unsa.baresearchgate.net

Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. pmf.unsa.ba Generally, molecules with a larger HOMO-LUMO gap are considered "harder" and more stable. pmf.unsa.ba The electronic chemical potential indicates the escaping tendency of electrons from an equilibrium system, and the electrophilicity index quantifies the ability of a species to accept electrons. pmf.unsa.ba

DFT has been used to predict the air stability of phosphines, a class of compounds related to phosphinates. researchgate.net These studies suggest that the energy of the singly occupied molecular orbital (SOMO) of the corresponding radical cation can be a key indicator of its sensitivity to oxidation. researchgate.net Furthermore, DFT can be employed to investigate reaction mechanisms, for example, by calculating the energies of transition states and intermediates. researchgate.net

The acidity constant (pKa) is a critical parameter that describes the protonation state of a molecule at a given pH. Computational methods, particularly those combining DFT with a continuum solvent model, have proven effective in predicting the pKa values of various functional groups, including amines. acs.orgnumberanalytics.com

For α-aminophosphonates, a class of compounds structurally related to amino(fluoro)phosphinates, computational models have been developed to predict pKa values. mdpi.com These models can take into account the inductive and stereochemical effects of substituents near the protonated amine function. mdpi.com While some models have shown good correlation between calculated and experimental pKa values, discrepancies can arise, indicating the complexity of accurately modeling all contributing factors. mdpi.com The pKa values of organophosphorus compounds, including phosphinates, have been computationally determined, providing a theoretical scale of their acidity. researchgate.net The protonation state of phosphate (B84403) groups significantly influences their ability to form hydrogen bonds. nih.gov

Molecular Dynamics Simulations

While DFT provides a static picture of molecular structures and energetics, molecular dynamics (MD) simulations offer a dynamic view of how these molecules behave over time, particularly in a solvent environment.

MD simulations are powerful tools for studying the interactions between amino(fluoro)phosphinates and solvent molecules, as well as the dynamics of hydrogen bonds. researchgate.netnih.gov These simulations can reveal how solvent molecules arrange themselves around the solute and how this "hydration shell" influences the solute's conformation and reactivity. nih.gov

For instance, ab initio MD simulations of amino acids in aqueous solutions have shown that functional groups like phosphonates and amines interact strongly with water through hydrogen bonding. researchgate.net These interactions can lead to noticeable changes in bond lengths, such as the elongation of O-H bonds. researchgate.net The dynamics of hydrogen bonds, including their formation and breakage over time, can be analyzed from MD trajectories. researchgate.net

In the context of fluorinated amino acids, MD simulations have been used to develop and validate force field parameters, enabling the accurate modeling of these systems. nih.gov Such simulations can also be used to understand how fluorination affects protein structure and dynamics. nih.gov The amphiphilic nature of certain fluorinated phosphate analogues has been investigated using MD, revealing the formation of hydration shells with specific hydrogen bonding patterns involving O-H--F interactions. nih.gov The stability of hydrogen-bonded complexes is influenced by the properties of the solvent, a factor that can be explored through computational models. researchgate.net

Enzyme-Ligand Binding Simulations and Docking Studies

Computational methods, particularly molecular docking and enzyme-ligand binding simulations, have become indispensable tools for elucidating the inhibitory mechanisms of amino(fluoro)phosphinates and guiding the design of new, more potent enzyme inhibitors. These techniques provide detailed insights into the binding modes, interaction energies, and structural features that govern the affinity and selectivity of these compounds for their target enzymes.

Molecular docking studies have been instrumental in understanding how amino(fluoro)phosphinates interact with the active sites of various enzymes. For instance, in the context of anticancer research, docking studies have been performed on fluoro-substituted aminomethylene bisphosphonates against the human estrogen receptor alpha (ERα). bohrium.com These studies revealed significant binding modes and hydrophobic interactions, with several compounds exhibiting higher dock scores than the reference compound, exemestane. bohrium.com This suggests a strong correlation between the predicted binding affinity and the observed in vitro anticancer activity against MCF-7 breast cancer cell lines. bohrium.com

Similarly, molecular docking has been employed to investigate the potential of fluorinated α-aminophosphonates to inhibit human Topoisomerase IIa. The binding affinity and mode analysis from these studies indicated that the synthesized compounds have the potential to inhibit this crucial enzyme system, which is a key target in cancer chemotherapy. researchgate.net In another study, novel α-aminophosphonates based on a pyrazole (B372694) moiety were docked into the active sites of VEGFR2 and FGFR1 proteins. The results highlighted specific compounds with strong inhibitory activity, suggesting their potential as anticancer agents through the inhibition of these receptor tyrosine kinases. nih.gov

The predictive power of docking is further enhanced when combined with other computational approaches. For example, a combination of semi-empirical and non-empirical quantum chemical calculations, such as Density Functional Theory (DFT), has been used to study the molecular properties of fluorinated aminophosphonates (FAPs) that inhibit serine esterases. nih.gov These calculations predicted an elongated and destabilized P-C bond in these inhibitors compared to their non-fluorinated isosteres, a prediction that was later confirmed by experimental data and supports the hypothesis of P-C bond scission as the mechanism of inhibition. nih.govepa.gov

The following table summarizes key findings from various docking studies on this compound derivatives:

Compound ClassTarget EnzymeKey Findings
Fluoro-substituted aminomethylene bisphosphonatesHuman estrogen receptor alpha (ERα)Significant binding modes and hydrophobic interactions, with some compounds showing higher dock scores than the standard drug. bohrium.com
Fluorinated α-aminophosphonatesHuman Topoisomerase IIaPotential to inhibit the enzyme system based on binding affinity and mode analysis. researchgate.net
Pyrazole-based α-aminophosphonatesVEGFR2 and FGFR1Strong inhibitory activity predicted for specific compounds, suggesting a role as anticancer agents. nih.gov
Fluorinated Aminophosphonates (FAPs)Serine Esterases (AChE, BChE)Molecular modeling predicted an elongated and destabilized P-C bond, supporting the P-C bond scission inhibition mechanism. nih.govepa.gov
Phosphonic acid analogs of phenylalanineHuman and Porcine Aminopeptidases NMolecular modeling helped to understand the mode of action of the most active compounds. nih.gov

These computational investigations not only rationalize the observed biological activities but also provide a framework for the prospective design of new this compound-based inhibitors with improved efficacy and selectivity. The synergy between in silico predictions and experimental validation is crucial for accelerating the discovery and development of novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For amino(fluoro)phosphinates, QSAR studies have been pivotal in identifying the key molecular descriptors that influence their inhibitory potency, thereby guiding the synthesis of more effective analogues.

A notable application of QSAR in the study of fluorinated aminophosphonates (FAPs) involved the development of models to understand their inhibition of cholinesterases (ChEs). epa.govumich.edu These studies, in conjunction with X-ray crystallography and chemical reactivity data, suggested that the inhibition mechanism proceeds via P-C bond cleavage. epa.gov The QSAR models likely incorporated steric and electronic parameters to quantify the influence of different substituents on the lability of the P-C bond and, consequently, the inhibitory activity.

In a broader context of aminophosphonates, 3D-QSAR models have been successfully developed for novel α-aminophosphonates containing a pyrazole moiety, targeting VEGFR2 and FGFR1 proteins. nih.gov These models yielded strong statistical results, validated by parameters such as R², Q², and Pearson-r. nih.gov The models provided insights into the spatial arrangement of structural features that are critical for potent inhibition, facilitating the rational design of new anticancer agents.

The development of robust QSAR models relies on high-quality biological data and a diverse set of molecular descriptors. For instance, in the development of QSAR models for dopamine (B1211576) transporter (DAT) ligands, various structural and chemical features are correlated with their pharmacological activities. nih.gov Such models can be instrumental in virtual screening campaigns to identify novel hit compounds from large chemical libraries. nih.gov

The following table provides an overview of QSAR studies conducted on aminophosphonate derivatives, highlighting the methodologies and key outcomes.

Compound ClassTargetQSAR Model TypeKey Findings and Statistical Parameters
Fluorinated Aminophosphonates (FAPs)Cholinesterases (ChEs)Not specifiedSupported the hypothesis of P-C bond cleavage as the inhibition mechanism. epa.govumich.edu
Pyrazole-based α-aminophosphonatesVEGFR2 and FGFR13D-QSARStrong statistical results (R², Q², Pearson-r) defining the structural requirements for potent inhibition. nih.gov
N-substituted aryl amine derivativesFungal lumazine (B192210) synthase3D-QSARPositive correlation of electronic descriptors and negative correlation of steric and hydrophobic descriptors with antifungal activity (q² = 0.9109, r² = 0.845). researchgate.net
Nitrogen-containing bisphosphonates (N-BPs)Farnesyl pyrophosphate synthase (FPPS)Artificial Neural Networks and Random ForestPredictive models with Q² values ranging from 0.45-0.79, guiding the design of new antifungal agents. researchgate.net

Academic Applications of Amino Fluoro Phosphinate Analogues

Amino(fluoro)phosphinate analogues have emerged as a versatile class of molecules in academic research, primarily due to their ability to act as potent and often selective enzyme inhibitors. Their unique chemical properties, particularly the tetrahedral phosphorus center and the influence of fluorine substitution, allow them to target a wide range of enzyme classes with high efficacy. This has made them invaluable tools for designing specific inhibitors and for probing the mechanisms of enzymatic reactions.

Design as Transition-State Analogues

A cornerstone of modern drug design is the concept of transition-state analogue inhibitors. Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. Molecules that chemically and structurally mimic this transition state can bind to the enzyme's active site with extremely high affinity, often orders of magnitude tighter than the substrate itself. nih.govyoutube.com

This compound analogues are particularly well-suited for this role. The phosphorus atom in these compounds adopts a stable tetrahedral geometry that closely resembles the presumed tetrahedral transition states or intermediates of many enzymatic reactions, especially those involving ester or peptide bond hydrolysis. tandfonline.com For instance, in reactions catalyzed by proteases and esterases, the nucleophilic attack on a carbonyl carbon results in a fleeting tetrahedral intermediate. tandfonline.com The phosphinate core of the inhibitor acts as a stable mimic of this transient species. tandfonline.com

The introduction of fluorine atoms further enhances their efficacy as transition-state analogues. Fluorine's high electronegativity increases the electrophilic character of the phosphorus atom, making it more susceptible to nucleophilic attack by active site residues, such as the serine hydroxyl in serine proteases. mdpi.comnih.gov This strategic placement of fluorine can lead to the formation of stable, covalent adducts with the enzyme, effectively trapping it in a state that resembles the transition-state complex. nih.gov The design of these inhibitors often involves incorporating amino acid side chains or other functionalities that mimic the natural substrate, ensuring specific recognition and binding to the target enzyme's active site. tandfonline.com

Inhibition of Serine Esterases and Cholinesterases

This compound analogues have been extensively studied as potent irreversible inhibitors of serine esterases, a broad family of enzymes that includes the vital cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.govnih.gov These enzymes play a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. mdpi.com

The inhibitory mechanism of fluorinated aminophosphonates (FAPs) against serine esterases is a well-documented example of covalent modification. researchgate.netnih.gov Unlike typical organophosphorus inhibitors that have a distinct leaving group, FAPs inhibit these enzymes through the scission of a remarkably labile phosphorus-carbon (P-C) bond. researchgate.netnih.gov Kinetic studies have consistently shown that FAPs are progressive, irreversible inhibitors of AChE, BChE, carboxylesterase (CaE), and neuropathy target esterase (NTE). researchgate.netnih.govnih.gov

The key to this unusual reactivity lies in the presence of trifluoromethyl (CF3) groups on the α-carbon. mdpi.com These strongly electron-withdrawing groups weaken the adjacent P-C bond. nih.gov X-ray crystallography of diethyl-FAP has confirmed an elongated P-C bond (1.8797 Å) compared to non-fluorinated analogues (1.805–1.822 Å), indicating its instability. nih.gov Upon entering the active site of a serine esterase, the active site serine's hydroxyl group attacks the electrophilic phosphorus atom. This leads to the cleavage of the weakened P-C bond and the formation of a stable, covalent dialkylphosphoryl-enzyme adduct, thereby rendering the enzyme inactive. researchgate.netnih.govnih.gov Mass spectrometry has been used to identify these adducts, confirming the phosphorylation of the active site serine. nih.gov

Compound Target Enzyme Inhibition Type Key Structural Feature
Fluorinated Aminophosphonates (FAPs)Acetylcholinesterase (AChE)Progressive, Irreversibleα-CF3 groups weakening the P-C bond
Fluorinated Aminophosphonates (FAPs)Butyrylcholinesterase (BChE)Progressive, Irreversibleα-CF3 groups weakening the P-C bond
Diethyl-FAPButyrylcholinesterase (BChE)IrreversibleElongated P-C bond (1.8797 Å)
Dibutyl-FAPNeuropathy Target Esterase (NTE)IrreversibleP-C bond scission mechanism

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of signaling enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a critical role in regulating a vast array of cellular processes. nih.govnih.gov Dysregulation of PTP activity is linked to numerous diseases, including diabetes, obesity, and cancer, making them attractive therapeutic targets. nih.govnih.gov A significant challenge in developing PTP inhibitors is creating molecules that can mimic the phosphotyrosine (pTyr) substrate but are resistant to enzymatic hydrolysis. nih.govnih.gov

This compound analogues, particularly those designed as pTyr mimetics, have proven to be highly effective PTP inhibitors. nih.gov The strategy involves replacing the hydrolyzable phenolic oxygen of the phosphate group with a non-polar, non-hydrolyzable methylene (B1212753) (CH2) group. nih.gov To better mimic the electronic properties of the phosphate group, fluorine atoms are introduced on this α-carbon, leading to compounds like phosphonodifluoromethyl phenylalanine (F2Pmp). nih.govnih.gov

These fluorinated phosphonate (B1237965) analogues act as classical bioisosteres of phosphotyrosine, binding to the PTP active site with high affinity. researchgate.netresearchgate.net For example, pentafluorophosphato-phenylalanines have been shown to be potent inhibitors of PTP1B, a key target for type 2 diabetes, with inhibition constants significantly lower than their non-fluorinated counterparts. researchgate.net The inhibitor occupies the active site in a binding mode similar to the natural pTyr substrate, with the phosphonate moiety interacting with the conserved PTP signature motif. nih.govbiocompare.com The stability of the P-C bond prevents dephosphorylation, leading to effective and sustained inhibition of the enzyme. nih.gov

Inhibitor Class Target PTP Inhibition Mechanism Key Feature
Phosphonodifluoromethyl Phenylalanine (F2Pmp)General PTPsCompetitive, non-hydrolyzable pTyr mimeticα,α-difluoro substitution
Pentafluorophosphato-phenylalaninesPTP1BCompetitiveEnhanced binding affinity over non-fluorinated analogues
α-Bromobenzylphosphonate (α-BBP)General PTPsActivity-based covalent modificationForms covalent bond with active site cysteine

Inhibition of Metallo-Aminopeptidases (APN)

Metallo-aminopeptidases are a class of enzymes that catalyze the removal of amino acids from the N-terminus of peptides and proteins. nih.gov These enzymes contain a metal ion, typically zinc, in their active site which is crucial for their catalytic activity. nih.gov They are involved in various physiological processes, and their inhibitors have potential therapeutic applications. nih.gov

Phosphorus-containing compounds, including this compound analogues designed as pseudodipeptides, are among the most effective inhibitors of neutral aminopeptidases like alanyl aminopeptidase (B13392206) (APN). nih.gov The inhibitory mechanism is based on the transition-state analogue concept. The phosphinate group is designed to mimic the tetrahedral intermediate of peptide bond hydrolysis. tandfonline.comnih.gov

Targeting Isoprenoid Biosynthesis Enzymes (e.g., Farnesyl Pyrophosphate Synthase)

The isoprenoid biosynthesis pathway, also known as the mevalonate (B85504) pathway, is essential for the production of a wide variety of vital molecules, including cholesterol and isoprenoids necessary for post-translational modification of proteins. frontiersin.orgnih.gov Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in this pathway, catalyzing the synthesis of farnesyl pyrophosphate (FPP). frontiersin.orgrsc.org Inhibition of FPPS is the mechanism of action for the widely used nitrogen-containing bisphosphonate drugs for treating bone resorption disorders. frontiersin.orgnih.gov

Phosphonate and bisphosphonate analogues of FPP have been developed as potent inhibitors of FPPS. frontiersin.orgnih.gov These compounds act as stable mimics of the natural pyrophosphate substrates. nih.gov They bind to the active site of FPPS, competing with the substrates geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP). mcgill.ca Structure-based design has been instrumental in developing novel bisphosphonate inhibitors that can simultaneously occupy both the IPP and GPP substrate-binding pockets of the enzyme, leading to very high affinity. mcgill.ca The charged phosphonate groups are crucial for binding, as they interact with magnesium ions and positively charged residues in the enzyme's active site. mcgill.ca

Inhibition of Other Enzyme Classes (e.g., Ligases, Hydrolases, SARS-CoV-2 Proteases)

The versatility of this compound analogues extends to the inhibition of other important enzyme classes, including ligases and various hydrolases. tandfonline.compatsnap.com

Ligases: DNA ligases are essential for maintaining genome integrity by joining breaks in the phosphodiester backbone of DNA. nih.govnih.gov Small molecule inhibitors of human DNA ligases have been developed, with some showing selectivity for specific ligase isoforms like DNA ligase I. nih.gov Certain inhibitors function as uncompetitive inhibitors, binding to the enzyme-substrate complex and preventing the final step of phosphodiester bond formation. nih.gov In the context of peptide ligases, such as those involved in glutathione (B108866) biosynthesis, aminophosphinic acid derivatives have been shown to be highly effective. tandfonline.com These inhibitors can act as potent slow-binding inhibitors, with the enzyme catalyzing the phosphorylation of the phosphinate inhibitor by ATP, forming a tightly bound transition-state mimic in the active site. tandfonline.com

Hydrolases: Hydrolases are a vast and diverse class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. patsnap.com This category includes the previously discussed esterases, proteases, and phosphatases. The principles of using fluorinated analogues as transition-state or mechanism-based inhibitors are broadly applicable. nih.govnih.gov For example, fluorinated ketone analogues have been successfully employed as potent inhibitors of serine proteases, zinc metalloproteases, and aspartyl proteases. nih.gov The hydrated form of the fluoro ketone mimics the tetrahedral intermediate of substrate hydrolysis. nih.gov Given that the main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease, a type of hydrolase, the fundamental strategies of designing transition-state analogue inhibitors based on phosphonate or related scaffolds could be applicable, although specific research in this area is continually evolving.

Stereochemical Impact on Enzyme Inhibition

The three-dimensional arrangement of atoms, or stereochemistry, within this compound analogues plays a pivotal role in their efficacy as enzyme inhibitors. The tetrahedral nature of the phosphinate group, which mimics the transition state of peptide bond hydrolysis, makes the precise orientation of its substituents critical for optimal binding within an enzyme's active site. tandfonline.com The introduction of fluorine can further influence the molecule's conformation and electronic properties, amplifying the importance of stereochemical control. researchgate.net

Research has demonstrated that the biological activity of fluorinated amino acid analogues is highly dependent on their stereochemistry. nih.gov This principle extends directly to this compound inhibitors. Different stereoisomers of the same compound can exhibit vastly different inhibitory potencies against a target enzyme. For instance, the agonist activity of a fluorinated N-methyl-D-aspartic acid analogue was found to be highly dependent on its specific stereoisomeric form, with one diastereomer showing good activity while another was almost completely inactive. nih.gov This highlights that enzyme active sites are exquisitely sensitive to the spatial arrangement of inhibitor functional groups.

The inhibitory mechanism often relies on the analogue's ability to act as a transition-state mimic. nih.govresearchgate.net For zinc proteases, the phosphinate moiety is designed to coordinate with the catalytic zinc ion in the active site. The stereochemistry at the α-carbon and at the phosphorus center dictates how well the inhibitor's side chains and the phosphinate group itself can fit into the respective binding pockets (S1, S2, etc.) of the enzyme. An incorrect stereochemical configuration can lead to steric clashes or improper alignment with key active site residues, drastically reducing binding affinity and inhibitory power.

The following table illustrates how inhibitory activity can vary between different stereoisomers of a hypothetical this compound inhibitor targeting a specific metalloprotease.

Inhibitor IsomerTarget EnzymeKi (nM)Stereochemical Configuration
Isomer AMetalloprotease X15(R)-α-carbon, (S)-phosphorus
Isomer BMetalloprotease X850(S)-α-carbon, (S)-phosphorus
Isomer CMetalloprotease X>10,000(R)-α-carbon, (R)-phosphorus
Isomer DMetalloprotease X1,200(S)-α-carbon, (R)-phosphorus

This table is a representative example based on principles of stereospecific enzyme inhibition and does not represent data for a specific named compound from the search results.

Fluorine as a Mechanistic Probe and Bioorthogonal Label in Enzymology

The unique properties of the fluorine atom make it an invaluable tool for studying enzyme mechanisms and interactions. nih.govrsc.org Its small size, high electronegativity, and the fact that the ¹⁹F nucleus is NMR-active and naturally absent in biological systems, allow it to serve as a sensitive, non-perturbative probe. nih.govresearchgate.net

Fluorine as a Mechanistic Probe: Incorporating a fluorine atom into a substrate analogue or inhibitor allows researchers to use ¹⁹F NMR spectroscopy to gain intelligence about the molecule's behavior within an enzyme's active site. nih.govunizar.es The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information on binding events, conformational changes, and the formation of enzyme-inhibitor complexes. researchgate.net For example, ¹⁹F NMR can be used to directly observe the formation of stabilized "transition state analogue" complexes, where a fluorinated inhibitor forms a covalent or tightly bound adduct with an active site residue. nih.govresearchgate.net This technique has been successfully applied to study enzymes like serine proteases and thymidylate synthase. nih.govresearchgate.net

Furthermore, strategic placement of fluorine can reveal latent stereochemical details of an enzymatic reaction. nih.govresearchgate.net By observing the enzymatic processing of a fluorinated substrate, it is possible to deduce the facial selectivity of bond formations or cleavages that would otherwise be difficult to study. nih.gov

This labeling is particularly powerful for:

Screening for Inhibitors: ¹⁹F-based NMR screens can be used for drug discovery, where a library of compounds is tested for its ability to displace a fluorinated probe from a target protein, or where fluorinated substrates report on enzyme turnover. nih.gov

Investigating Protein-Ligand Interactions: Fluorinated aromatic amino acids have been used as sensitive ¹⁹F NMR probes to study interactions between ligands and proteins, such as bromodomains. nih.gov

Studying Protein Conformation: The introduction of fluorine into a protein provides an opportunity to interrogate the properties and functions of the biomacromolecule through ¹⁹F NMR spectrometry. nih.govunizar.es

Peptidomimetic and Unnatural Amino Acid Applications

Mimicry of Natural Amino Acids and Phosphorylated Peptides

This compound analogues are highly effective peptidomimetics, designed to replicate the structure and function of natural amino acids, particularly those that undergo phosphorylation. unizar.esresearchgate.net Their utility stems from the replacement of a carboxyl group or a phosphate ester with a phosphinate or fluorinated phosphonate group, which confers unique and advantageous properties. tandfonline.comunizar.es

Mimicry of Amino Acids: Aminophosphonates are considered structural and isoelectronic analogues of natural amino acids, where the planar carboxylic acid group is replaced by a tetrahedral phosphonic acid group. unizar.es This change in geometry is fundamental to their application as mimics of the transition state in peptide bond cleavage, making them potent enzyme inhibitors. researchgate.net

Mimicry of Phosphorylated Peptides: Post-translational phosphorylation of serine, threonine, and tyrosine residues is a critical mechanism for regulating a vast array of cellular processes, including signal transduction. nih.govjpt.com However, studying these processes is often hampered by the instability of the phosphoester bond, which is readily cleaved by phosphatase enzymes. jpt.comiris-biotech.de

This compound analogues, specifically α,α-difluorinated phosphonates, serve as excellent, hydrolysis-stable mimics of these phosphorylated amino acids. nih.govnih.govresearchgate.net The key features of this mimicry are:

Stability: The P-C bond in these analogues is resistant to enzymatic cleavage by phosphatases, unlike the labile P-O bond in natural phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr). nih.goviris-biotech.de This stability results in a "constitutive phosphorylation" state, making these analogues invaluable tools for cellular experiments. nih.goviris-biotech.de

Stereoelectronic Similarity: The electron-withdrawing effect of the two fluorine atoms causes the pKa2 value of a difluoromethylenephosphonate to more closely match that of a natural phosphate diester. researchgate.net This ensures that the mimic carries a similar dianionic charge at physiological pH. nih.govresearchgate.net The CF₂ group is also an effective steric and electronic mimic of the phosphate ester oxygen. researchgate.net

The table below compares key properties of L-phosphoserine with its non-hydrolyzable α,α-difluoromethylene phosphonate analogue.

PropertyL-Phosphoserine (pSer)pCF₂-Ser Analogue
Phosphorus Linkage P-O-C (Phosphate Ester)P-CF₂-C (Phosphonate)
Hydrolytic Stability Labile (cleaved by phosphatases)Stable
Charge at pH 7.4 DianionicDianionic nih.gov
Application Natural signaling moleculeStable mimic for signal transduction studies nih.gov

This effective mimicry allows synthetic peptides containing these analogues to support native protein-protein interactions that are dependent on phosphorylation, providing a powerful method to dissect kinase-based signaling pathways. nih.gov

Peptide Synthesis and Conjugation Strategies

The incorporation of this compound analogues into peptides and their subsequent conjugation to other molecules requires specialized chemical strategies that differ from conventional peptide synthesis. nih.govspringernature.com

Peptide Synthesis: The integration of these unnatural amino acids into a peptide sequence is most commonly achieved using Solid-Phase Peptide Synthesis (SPPS). nih.gov However, this requires the preparation of phosphinic dipeptide derivatives as building blocks with appropriate orthogonal protecting groups. mdpi.com

A significant challenge is the protection of the phosphinic acid moiety. For the widely used Fmoc-based SPPS methodology, the 1-adamantyl (Ad) group has been identified as a compatible protecting group for the phosphinate. mdpi.com The synthesis of a suitable building block, such as Fmoc-Aa₁ψ[P(O)(OAd)CH₂]-Aa₂-OH, is a multi-step process involving protection of the phosphinate, hydrolysis of a C-terminal ester, and replacement of an N-terminal protecting group (e.g., Cbz) with Fmoc. mdpi.com

Conjugation Strategies: Peptide conjugation is a method used to attach other molecules—such as polymers, lipids, or other peptides—to expand their utility. nih.govaltabioscience.com Various chemistries can be employed to form these conjugates, typically targeting functional groups like amines (e.g., on lysine) or thiols (on cysteine). nih.gov

Recent work has explored the use of fluorophosphonates as electrophilic coupling partners for sequence-specific, site-selective bioconjugation. dtu.dk In one strategy, a fluorophosphonate is reacted with a specific serine residue within a defined peptide sequence, demonstrating high reactivity and selectivity. dtu.dk This reaction can be used to introduce a chemical handle, such as an azide, onto the peptide. This handle can then be used for subsequent "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach another molecule, such as a second peptide drug. nih.govdtu.dk This approach was successfully used to introduce an azido-handle onto a GIP receptor antagonist peptide with high conversion, preparing it for conjugation to a GLP-1 receptor agonist peptide. dtu.dk

Modulation of Peptide Conformation and Protein Interactions

The incorporation of this compound analogues into peptides can profoundly influence their three-dimensional structure and, consequently, their interactions with biological targets. nih.govnih.gov Fluorine's unique electronic properties allow for subtle yet powerful control over molecular conformation. researchgate.netresearchgate.net

By serving as non-hydrolyzable mimics of phosphorylated residues, these analogues are critical for modulating protein-protein interactions (PPIs) that are regulated by phosphorylation. nih.govscispace.com Many cellular pathways rely on the recognition of phosphopeptide motifs by specialized binding domains (e.g., SH2 domains). nih.gov By incorporating a stable this compound mimic into a peptide, it is possible to create a molecule that can either permanently activate or inhibit a specific PPI. nih.govscispace.com These mimics can enhance binding affinities with their target proteins, making them valuable tools for studying and therapeutically targeting these interaction networks. iris-biotech.de The strategic placement of fluorine can fine-tune properties like hydrophobicity and secondary structure propensity, which are crucial factors in protein folding and interaction. researchgate.net

Site-Specific Incorporation into Peptides and Proteins for Signal Transduction Studies

The ability to insert this compound analogues at specific positions within a protein sequence is a powerful technique for elucidating the role of phosphorylation in signal transduction pathways. nih.govnih.govnih.gov These non-hydrolyzable mimics allow researchers to "freeze" a protein in a constitutively phosphorylated state, overcoming the transient nature of natural phosphorylation and protecting it from phosphatases. nih.goviris-biotech.de

Several advanced methods have been developed for this site-specific incorporation:

Expressed Protein Ligation (EPL): This semisynthetic method involves chemically synthesizing a short peptide containing the this compound analogue and ligating it to a larger, recombinantly expressed protein fragment. nih.govnih.gov This produces a full-length, site-specifically modified protein.

Unnatural Amino Acid Mutagenesis: This technique expands the genetic code to allow for the direct incorporation of an unnatural amino acid during ribosome-mediated protein translation in a host organism like E. coli. nih.govnih.govresearchgate.net It involves an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired analogue at that position in the growing polypeptide chain. nih.gov

These approaches enable the production of milligram quantities of homogeneously phosphorylated proteins, which is essential for detailed biochemical, biophysical, and structural characterization. oregonstate.edu By using these modified proteins, researchers can definitively answer fundamental mechanistic questions. For example, the site-specific incorporation of a phosphoserine mimic into the p53 tumor suppressor protein helped to establish a clear link between its phosphorylation at a specific serine residue and cellular responses to DNA damage. nih.gov Similarly, this technology was used to clarify the role of phosphorylation in stabilizing the AANAT enzyme, which is involved in melatonin (B1676174) production. nih.gov These tools are therefore indispensable for mapping kinase-based signaling pathways and understanding phosphorylation-dependent protein regulation. nih.govoregonstate.edu

Chemical Biology and Imaging Applications

This compound analogues have emerged as versatile tools in chemical biology and molecular imaging. Their ability to mimic natural amino acids, particularly the transition states of enzymatic reactions involving peptide or phosphate cleavage, makes them highly valuable for developing probes and imaging agents to study biological processes.

Development of Fluorescent Probes

The development of fluorescent probes is crucial for monitoring enzyme activity in real-time within complex biological systems. nih.gov Probes that generate a fluorescent signal upon enzymatic action offer a sensitive method for studying enzyme function and dysfunction. nih.govyoutube.com this compound analogues serve as excellent scaffolds for such probes due to their structural similarity to enzyme substrates.

The general strategy involves incorporating a fluorogenic moiety into the this compound structure. Often, a fluorophore is attached in such a way that its fluorescence is quenched. Upon interaction with the target enzyme, a catalytic reaction (e.g., hydrolysis) cleaves a part of the molecule, releasing the fluorophore from its quencher and resulting in a significant increase in fluorescence. nih.gov This "turn-on" mechanism provides a high signal-to-noise ratio for detecting enzyme activity.

For instance, peptide-based probes are frequently used to achieve selectivity for specific enzymes like phosphatases or proteases. nih.gov By designing an this compound analogue that mimics the transition state of a particular enzyme's substrate, a highly selective and potent probe can be created. The inherent stability of the phosphinate group compared to a phosphate ester can also be advantageous, allowing the probe to act as a stable ligand that reports on binding within an enzyme's active site. Advances in fluorophore chemistry have produced a wide range of options with varied excitation and emission profiles, enabling the development of probes for diverse imaging applications, from cellular microscopy to in vivo imaging. rsc.org

Table 1: Comparison of Fluorogenic Probe Strategies

Probe Strategy Mechanism Advantage Relevance to Amino(fluoro)phosphinates
FRET-Based Probes A quencher and fluorophore are brought into proximity. Cleavage separates them, restoring fluorescence. High signal-to-noise ratio. Can be designed with cleavage sites recognized by proteases, where the phosphinate mimics the tetrahedral intermediate.
Environment-Sensitive Probes A fluorophore's emission changes based on the polarity of its environment (e.g., binding to a hydrophobic enzyme pocket). Reports on ligand binding without cleavage. The phosphinate core can be designed to bind tightly to an active site, with a linked fluorophore reporting on the binding event.
Fluorogenic Substrates A non-fluorescent substrate is converted into a highly fluorescent product by the enzyme. Direct measure of catalytic activity. An this compound could be part of a larger molecule that becomes fluorescent upon enzymatic modification.

Radiosynthesis of ¹⁸F-Labeled this compound Analogues for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides functional and metabolic information at the molecular level. nih.gov It relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. Fluorine-18 (¹⁸F) is an ideal radionuclide for PET due to its advantageous properties, including a convenient half-life (109.7 minutes) and low positron energy, which allows for high-resolution imaging. nih.govacs.org

The radiosynthesis of ¹⁸F-labeled this compound analogues is a key area of research for developing novel PET tracers. These tracers can be designed to target specific biological pathways, such as amino acid transport, which is often upregulated in cancer cells. nih.govresearchgate.net The synthesis typically involves introducing the ¹⁸F atom in the final steps to minimize radioactive decay. Nucleophilic substitution reactions are commonly employed, where [¹⁸F]fluoride is reacted with a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or a cyclic sulfamidate). researchgate.net

The development of new ¹⁸F-labeling methodologies, including those that form heteroatom–¹⁸F bonds (such as P–F), is expanding the toolkit for creating these advanced imaging agents. nih.gov Successful radiosynthesis requires high radiochemical yields, high purity, and high specific activity to be suitable for in vivo studies. rsc.org Preclinical evaluations in animal models are essential to determine the tracer's biodistribution, specificity, and potential for clinical translation. researchgate.net For example, studies with ¹⁸F-labeled amino acid analogues like [¹⁸F]FAMP have shown promising results in imaging brain tumors, demonstrating high tumor-to-brain ratios. researchgate.net

Table 2: Examples of ¹⁸F-Labeled Amino Acid Analogues for PET Imaging

Tracer Precursor Type Synthesis Method Decay-Corrected Yield Application
[¹⁸F]FAMP Cyclic sulfamidate Nucleophilic substitution >78% Glioma Imaging researchgate.net
[¹⁸F]N-MeFAMP Cyclic sulfamidate Nucleophilic substitution >78% Glioma Imaging researchgate.net
6-[¹⁸F]F-DOPA Stannyl precursor Electrophilic substitution ~3% (early methods) Neuroendocrine Tumors nih.gov
[¹⁸F]FS1P1 Nitro precursor Nucleophilic aromatic substitution 30–50% S1PR1 Receptor Imaging rsc.org

Ligands for X-ray Crystallography and Spectroscopic Analyses of Enzyme Complexes

Understanding the three-dimensional structure of enzyme-ligand complexes at an atomic level is fundamental to biochemistry and drug design. nih.gov X-ray crystallography is a primary technique for obtaining high-resolution structural data of biomolecules. nih.govcriver.com For this technique to be effective, it is often necessary to trap an enzyme in a specific, stable conformation, typically by binding it to a substrate analogue or an inhibitor.

This compound analogues are exceptionally well-suited for this purpose because they are often designed as transition-state analogues. The phosphinate group mimics the tetrahedral geometry of the transition state in reactions catalyzed by proteases and phosphatases. This high-affinity binding can stabilize the enzyme-ligand complex, facilitating the growth of high-quality crystals required for diffraction experiments. cardiff.ac.uk

The resulting crystal structures provide invaluable insights into:

Binding Mode: The precise orientation of the ligand within the enzyme's active site.

Key Interactions: Identification of the specific amino acid residues involved in catalysis and ligand binding. nih.gov

Conformational Changes: Understanding how the enzyme's structure changes upon ligand binding. nih.gov

In addition to crystallography, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) can provide complementary information about the dynamics and electronic environment of the enzyme-ligand complex in solution. marquette.edu For example, when studying metalloenzymes, EPR can be used with metal-substituted enzyme-inhibitor complexes to probe the coordination environment of the metal ions. marquette.edu The structural and electronic data gathered from these analyses are critical for elucidating enzymatic mechanisms and for the rational design of more potent and selective inhibitors. rsc.org

Applications in Organic Synthesis as Building Blocks

Beyond their biological applications, this compound analogues are valuable chiral building blocks in organic synthesis. Their unique structural and electronic properties allow them to serve as versatile precursors and synthetic equivalents for constructing complex molecules with novel functionalities.

Precursors for α,β-Dehydroamino Acid Derivatives

α,β-Dehydroamino acids are non-proteinogenic amino acids characterized by a double bond between their α- and β-carbons. rsc.org They are important components of many naturally occurring, biologically active peptides and serve as versatile intermediates in the synthesis of other unnatural amino acids. researchgate.net

Phosphorus-containing amino acid derivatives, including phosphonates and phosphinates, can be effective precursors for synthesizing α,β-dehydroamino acids. rsc.org The synthesis often involves a Horner-Wadsworth-Emmons (HWE) or a related olefination reaction. In this approach, an α-amino phosphinate (or phosphonate) is first deprotonated to form a stabilized carbanion (a phosphorus ylide). This carbanion then reacts with an aldehyde or ketone. The subsequent elimination of the phosphinate group results in the formation of the desired α,β-double bond. rsc.org

This synthetic strategy offers several advantages, including generally high yields and, in many cases, good stereocontrol over the geometry (E/Z) of the resulting double bond. The ability to use a wide variety of carbonyl compounds allows for the synthesis of a diverse library of α,β-dehydroamino acid derivatives with different side chains.

Synthetic Equivalents in Complex Molecule Synthesis

In organic synthesis, a "synthetic equivalent" is a reagent that carries out the function of another, less accessible or less stable chemical species. This compound analogues can function as synthetic equivalents for α-amino acid cations or anions, depending on the reaction conditions. The phosphorus moiety can be used to activate the α-carbon for nucleophilic or electrophilic attack and can later be removed or transformed. rsc.org

As chiral building blocks, these compounds are particularly valuable for the asymmetric synthesis of complex molecules. nih.gov The presence of the fluorine atom and the phosphinate group can significantly influence the molecule's properties, including:

Lipophilicity: The C-F bond can increase the molecule's ability to cross biological membranes. nih.gov

Metabolic Stability: The phosphinate linkage is resistant to hydrolysis by peptidases, making it a stable isostere for a peptide bond in peptidomimetics.

Conformational Constraints: Incorporation into peptides can induce specific secondary structures, such as turns or helices.

These properties make this compound analogues highly desirable building blocks for creating novel peptidomimetics, enzyme inhibitors, and other complex bioactive molecules. nih.govnih.gov They provide a route to fluorinated and phosphorus-containing amino acids that are otherwise difficult to synthesize. bioorganica.com.ua

Analytical Characterization Techniques for Amino Fluoro Phosphinate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of amino(fluoro)phosphinates, offering unparalleled insight into their molecular framework. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is routinely employed to unambiguously assign the structure and stereochemistry of these compounds.

1H, 13C, and 31P NMR for Structural Elucidation

Proton (¹H), carbon-¹³ (¹³C), and phosphorus-³¹ (³¹P) NMR spectroscopy are fundamental tools for delineating the constitution of amino(fluoro)phosphinates. amazonaws.comresearchgate.netrsc.org

¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts and coupling constants (J-values) help to determine the local chemical environment and dihedral angles between adjacent protons, which is crucial for stereochemical assignments. amazonaws.comscirp.org For instance, the multiplicity and coupling constants of protons adjacent to the phosphorus and fluorine atoms can provide valuable structural information.

¹³C NMR: Offers insights into the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. In amino(fluoro)phosphinates, the carbon atom bonded to both phosphorus and fluorine exhibits characteristic splitting patterns due to C-P and C-F coupling, providing direct evidence for the presence of the P-C-F moiety. amazonaws.commdpi.com For example, the C=N bond in β-iminophosphonates can show a distinctive doublet of doublets in the ¹³C NMR spectra due to coupling with both fluorine and phosphorus. mdpi.com

³¹P NMR: This technique is particularly informative for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents. researchgate.netresearchgate.net In amino(fluoro)phosphinates, the ³¹P NMR spectrum typically shows a doublet due to coupling with the adjacent fluorine atom (¹JPF), providing a clear signature for the P-F bond. mdpi.com The magnitude of this coupling constant can also offer clues about the geometry around the phosphorus center. The reaction progress can often be monitored effectively using ³¹P NMR experiments. nih.gov

¹H, ¹³C, and ³¹P NMR Data for Representative Amino(fluoro)phosphinate-Related Structures
Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)Reference
α-Amino PhosphonatesMultiplets and doublets in various regions depending on substituents.Signals for the carbon skeleton, with the α-carbon showing coupling to phosphorus.~21.8 - 31.5 amazonaws.com
α,α-Halofluorinated β-Iminophosphonates-C=N signal around 164.4-164.6 (dd, ²JCF ≈ 27-28 Hz, ²JCP ≈ 6 Hz)~7.4 - 8.0 (d, ²JFP ≈ 82-87 Hz) mdpi.com
Fluorinated α-Aminophosphonates-α-carbon signal around 103.9-104.5 (d, ¹JCP ≈ 196 Hz)~17.3 - 18.2 mdpi.com

19F NMR for Fluorine-Containing Moieties and Mechanistic Studies

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing fluorine-containing compounds like amino(fluoro)phosphinates due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgbeilstein-journals.org

The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for structural and conformational changes. biophysics.orged.ac.uk In mechanistic studies, ¹⁹F NMR can be used to monitor the progress of fluorination reactions and to identify reactive intermediates. beilstein-journals.orgduke.edu For example, the formation of diastereomers in fluorination reactions can be readily quantified by integrating the corresponding signals in the ¹⁹F NMR spectrum. mdpi.com The technique is also valuable for chiral analysis of fluorine-containing compounds. bohrium.com The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals from different stereoisomers or conformers. biophysics.org

¹⁹F NMR Data for Representative Fluorinated Phosphinates
Compound Type¹⁹F NMR (δ, ppm)Coupling ConstantsReference
α,α-Bromofluorinated β-Iminophosphonates-129.1 to -128.7d, ²JFP ≈ 82 Hz mdpi.com
α,α-Chlorofluorinated β-Iminophosphonates-125.6 to -125.4d, ²JFP ≈ 86-87 Hz mdpi.com
α-Fluoro α-hydrazino compoundsAround -120 (broad signals)- ethz.ch

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity and spatial relationships between nuclei, which is often challenging to deduce from 1D spectra alone, especially for complex molecules. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons connected through 2-3 bonds). wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. wikipedia.org This is invaluable for assigning the resonances of carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over longer ranges (typically 2-4 bonds), which helps in assembling the complete molecular structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei, which is crucial for determining the stereochemistry and conformation of the molecule. biophysics.orgbeilstein-journals.org

These 2D NMR experiments are instrumental in the complete and unambiguous assignment of all proton, carbon, and sometimes even phosphorus and fluorine resonances in this compound structures. nih.govnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. longdom.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within a few parts per million), which allows for the determination of the elemental composition of a molecule. measurlabs.com This is particularly useful for confirming the identity of newly synthesized amino(fluoro)phosphinates and for distinguishing between compounds with the same nominal mass but different elemental formulas. rsc.orgscirp.orgalexandria.ch Electrospray ionization (ESI) is a common ionization technique used for the analysis of these compounds. mdpi.comnih.gov

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scirp.org Characteristic stretching and bending vibrations for functional groups such as N-H (amines), C=O (carbonyls, if present), P=O (phosphinyl), and P-O-C can be identified in the IR spectrum, providing confirmatory evidence for the structure of the this compound. scirp.orgmdpi.com For example, the presence of a C=N bond in β-iminophosphonates can be confirmed by a characteristic stretching band around 1648 cm⁻¹. mdpi.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. up.ac.za While not as universally applied for structural elucidation as NMR or MS, it can be useful for compounds containing chromophores, such as aromatic rings. thermofisher.com Changes in the absorption maxima can provide information about conjugation and the electronic environment of the chromophore.

X-ray Diffraction Analysis for Solid-State Structures and Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. americanpharmaceuticalreview.com This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for unambiguously establishing the stereochemistry of amino(fluoro)phosphinates. beilstein-journals.orgresearchgate.net The solid-state conformation and intermolecular interactions, such as hydrogen bonding, can also be elucidated from the crystal structure. alexandria.chmdpi.com The absolute configuration of chiral compounds can often be determined with confidence, for example, by using the Flack parameter. researchgate.net In many cases, the stereochemistry proposed based on NMR studies has been confirmed by subsequent X-ray analysis. beilstein-journals.org

Chromatographic Methods (HPLC, GC, CE, IC) for Purity and Analysis

Chromatographic techniques are indispensable for separating complex mixtures, quantifying components, and assessing the purity of amino(fluoro)phosphinates. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Ion Chromatography (IC) each offer unique advantages for the analysis of these polar and often thermally labile compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like amino(fluoro)phosphinates and their parent structures, aminophosphonic acids. myfoodresearch.com Reversed-phase HPLC (RP-HPLC) is particularly powerful for separating closely related compounds, such as protein variants differing by only a few amino acids, demonstrating its high-resolution capability. hplc.eu

Given that most amino acids and their phosphonic acid analogues lack a strong chromophore for UV-Vis or fluorescence detection, derivatization is a common strategy to enhance detectability. myfoodresearch.com A pre-column derivatization method using o-phthalaldehyde-ethanethiol (OPA-ET) has been successfully developed for the HPLC analysis of aminophosphonates in saline matrices like seawater. nih.gov This method involves careful optimization of derivatization conditions and mobile phase composition to achieve high sensitivity and linearity. nih.gov For some analyses, HPLC is used to confirm the purity of final products, with purities often exceeding 95%. acs.org

Interactive Table 1: HPLC Conditions for Aminophosphonate Analysis This table summarizes typical conditions used in HPLC methods for related aminophosphonate compounds.

Parameter Condition Source
Column Inertsil™ ODS-3 (3 μm, 150 x 4.6 mm) researchgate.net
Mobile Phase Gradient of 10 mM aqueous HCOOH/NH₃ (0.1% HCOOH) and MeCN researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.net

| Derivatization | Pre-column with o-phthalaldehyde-ethanethiol (OPA-ET) | nih.gov |

Gas Chromatography (GC)

GC, especially when coupled with mass spectrometry (GC-MS), is a robust method for the analysis of volatile organophosphorus compounds. epa.govnih.gov However, the polar and non-volatile nature of amino(fluoro)phosphinates and related aminophosphonic acids necessitates derivatization to increase their volatility for GC analysis. researchgate.net

A common approach involves a single-step derivatization using a mixture of trifluoroacetic anhydride (B1165640) and trifluoroethanol, which converts the polar analytes into derivatives volatile enough for GC analysis. researchgate.net Silylation is another widely used derivatization technique; reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are employed to make the phosphonic acids amenable to GC analysis. mdpi.com The choice of detector is also critical, with flame photometric detectors (FPD) and nitrogen-phosphorus detectors (NPD) offering high sensitivity and selectivity for organophosphorus compounds. epa.gov GC-MS provides rich structural information, making it invaluable for identifying isotopomer distributions in metabolic flux analysis of amino acids. nih.gov

Interactive Table 2: GC Derivatization and Detection for Organophosphorus Compounds This table outlines common derivatization agents and detectors for the GC analysis of organophosphorus compounds.

Technique Details Application Source
Derivatization Trifluoroacetic anhydride / trifluoroethanol Converts polar pesticides with phosphoric and amino acid groups into volatile derivatives. researchgate.net
Derivatization Silylation (e.g., BSTFA) Used for phosphonic acid degradation products of nerve agents before GC-MS analysis. mdpi.com
Derivatization Pentafluorobenzylation Used for alkylmethylphosphonic acids, enabling detection by negative ion chemical ionization (NICI)/GC-MS. mdpi.com
Detection Flame Photometric Detector (FPD) Offers enhanced response for organophosphorus compounds, particularly those containing sulfur. epa.gov
Detection Nitrogen-Phosphorus Detector (NPD) Provides selective detection for both organophosphorus compounds and triazine herbicides. epa.gov

| Detection | Mass Spectrometry (MS) | Provides detailed structural information and allows for isotopomer balancing. | nih.gov |

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample volume, making it well-suited for analyzing amino acids and their phosphorylated or phosphonated analogs. nih.govcreative-proteomics.com The method can separate enantiomers of N-protected α-aminophosphonic and α-aminophosphinic acids by using chiral selectors, such as cyclodextrins, in the background electrolyte. researchgate.net

For amino acids that lack a native chromophore, derivatization is necessary for sensitive detection, typically by laser-induced fluorescence (LIF). nih.govnih.gov On-capillary derivatization with reagents like 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) (FQ) has been optimized for this purpose. nih.gov Alternatively, indirect UV detection can be used, where a UV-absorbing probe is added to the running buffer, allowing for the detection of non-absorbing analytes like amino acids. horiba.com CE coupled to mass spectrometry (CE-MS) is another powerful approach that avoids the need for derivatization. nih.gov

Ion Chromatography (IC)

IC is a powerful technique for the separation and determination of ionic species, including aminophosphonates. nih.govchromatographyonline.com It is particularly useful for analyzing mixtures of various aminophosphonates, such as aminomethylphosphonic acid (AMPA), glyphosate, and their polyphosphonated counterparts. nih.gov

A novel IC method coupled with integrated pulsed amperometric detection (IPAD) on a gold working electrode has been developed for the simultaneous quantification of multiple aminophosphonates. nih.gov This approach operates at a strong alkaline pH (11-13), which is effective for the oxidative detection of amino acids and allows for the simultaneous analysis of aminomono-, -bi-, and -polyphosphonates without derivatization. nih.gov This method stands out as a green, low-cost alternative to other techniques as it avoids the use of organic solvents and derivatizing agents. nih.gov

Elemental Analysis

Elemental analysis, typically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to confirm the empirical formula of newly synthesized compounds. nih.gov It provides the mass percentages of C, H, and N in a pure sample, which are then compared to the theoretically calculated values based on the proposed molecular structure. This comparison serves as a crucial check for purity and structural integrity.

In the synthesis of novel fluorinated α-aminophosphonates and related organophosphorus compounds, elemental analysis is routinely used alongside spectral methods (like NMR) to unequivocally establish the structure of the final products. tandfonline.combeilstein-journals.orgscirp.org The close agreement between the found and calculated percentages for carbon, hydrogen, fluorine, and nitrogen provides strong evidence for the successful synthesis of the target molecule. scirp.org

Interactive Table 3: Example of Elemental Analysis Data for a Fluorinated Triazine Compound This table shows a representative comparison of calculated vs. found elemental composition for a synthesized fluorinated compound.

Element Calculated (%) Found (%) Source
Carbon (C) 38.38 38.18 scirp.org
Hydrogen (H) 2.05 1.99 scirp.org
Fluorine (F) 16.56 16.36 scirp.org

Q & A

Basic Research Questions

Q. How can I design experiments to optimize the synthesis of amino(fluoro)phosphinate derivatives?

  • Methodological Answer : Use a factorial design approach to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Employ frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure objectives. For example:

  • Intervention: Varying fluorinating agents (e.g., DAST vs. Deoxo-Fluor).
  • Outcome: Yield and purity measured via HPLC or NMR .
  • Document reproducibility by repeating reactions under identical conditions and reporting standard deviations .

Q. What analytical techniques are most reliable for characterizing this compound stability under physiological conditions?

  • Methodological Answer :

TechniqueApplicationKey Parameters
NMR Structural integrityMonitor <sup>19</sup>F/<sup>31</sup>P signal shifts over time in buffered solutions .
HPLC-MS Degradation productsQuantify hydrolyzed byproducts (e.g., phosphate derivatives) at pH 7.4 and 37°C .
  • Include kinetic studies to calculate half-life (t½) using Arrhenius plots .

Q. How do I address conflicting data on the reactivity of this compound with nucleophiles?

  • Methodological Answer : Conduct comparative studies under standardized conditions (e.g., solvent, temperature). Use class extrapolation by analyzing analogous organophosphorus compounds (e.g., phosphonates vs. phosphinates) to identify trends . Validate hypotheses via computational modeling (e.g., DFT calculations for transition-state analysis) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer :

  • Perform meta-analysis of existing studies, focusing on variables like purity (>95% by LC-MS), assay type (in vitro vs. in vivo), and exposure duration.
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments. For example:
  • Novelty: Investigate metabolic pathways using <sup>14</sup>C-labeled compounds to track bioaccumulation .
  • Cross-reference with toxicological databases (e.g., ATSDR) for class-based insights .

Q. How can computational modeling improve mechanistic understanding of this compound’s enzyme inhibition?

  • Methodological Answer :

  • Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., acetylcholinesterase).
  • Validate models using mutagenesis studies (e.g., site-directed mutagenesis of catalytic residues) .
  • Publish raw simulation data (e.g., force field parameters) in supplementary materials to enhance reproducibility .

Q. What experimental protocols ensure robust quantification of this compound in environmental samples?

  • Methodological Answer :

  • Develop a SPE-LC-MS/MS workflow with isotope dilution (e.g., <sup>13</sup>C-labeled internal standards).
  • Validate against EPA guidelines (e.g., recovery rates 70–120%, RSD <15%) .
  • Report detection limits (LOQ/LOD) and matrix effects (e.g., soil vs. water interference) in tabular format .

Data Presentation and Reproducibility

Q. How should I structure tables and figures to highlight key findings on this compound’s properties?

  • Methodological Answer :

  • Follow Pharmaceutical Research guidelines:
  • Tables: Use Roman numerals, footnotes for statistical methods (e.g., ANOVA p-values), and self-explanatory titles .
  • Figures: Upload high-resolution spectra (≥300 dpi) with annotated peaks (e.g., <sup>31</sup>P NMR shifts) .
  • Include raw data files (e.g., .cif for crystallography) in supplementary materials .

Q. What frameworks ensure ethical and rigorous literature reviews for this compound research?

  • Methodological Answer :

  • Apply PEO (Population, Exposure, Outcome) to filter studies:
  • Population: Mammalian cell lines vs. bacterial models.
  • Exposure: Acute (24h) vs. chronic (28d) dosing .
  • Use tools like PRISMA flowcharts to document search strategies and exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.